molecular formula C8H13BN2O4S B1387155 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid CAS No. 277295-50-8

3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid

Cat. No.: B1387155
CAS No.: 277295-50-8
M. Wt: 244.08 g/mol
InChI Key: UHPQMFBFPJCLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid is a useful research compound. Its molecular formula is C8H13BN2O4S and its molecular weight is 244.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(dimethylsulfamoylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O4S/c1-11(2)16(14,15)10-8-5-3-4-7(6-8)9(12)13/h3-6,10,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPQMFBFPJCLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657457
Record name {3-[(Dimethylsulfamoyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

277295-50-8
Record name {3-[(Dimethylsulfamoyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N,N-Dimethylsulphamoylamino)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed, field-proven protocol for the synthesis of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid (CAS No: 277295-50-8), a valuable building block in medicinal chemistry and drug discovery. The document outlines the synthetic strategy, a step-by-step experimental procedure, critical purification techniques, and essential safety considerations. Designed for researchers and drug development professionals, this guide emphasizes the rationale behind experimental choices to ensure reproducible and successful outcomes. Boronic acids and their derivatives are pivotal in developing novel therapeutics, acting as versatile intermediates and pharmacophores that can interact with biological targets.[1] This protocol is presented to facilitate the reliable synthesis of this key compound for further research and development applications.

Introduction and Strategic Significance

This compound is an important bifunctional molecule. It incorporates a phenylboronic acid moiety, renowned for its utility in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a feature exploited in sensor design and drug delivery.[1][2] The N,N-dimethylsulfamoyl group provides a stable, polar, and hydrogen-bond accepting feature that can significantly influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability. Consequently, this compound serves as a critical starting material for synthesizing complex molecules, including protein effectors and enzyme inhibitors. This guide provides a robust and reliable pathway to access this high-value chemical intermediate.

Synthesis Strategy and Mechanistic Overview

The synthesis is achieved through a straightforward N-sulfamoylation reaction. The primary amine of 3-Aminophenylboronic acid acts as a nucleophile, attacking the electrophilic sulfur atom of N,N-Dimethylsulfamoyl chloride. A non-nucleophilic organic base, such as pyridine or triethylamine, is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.

The reaction is typically performed at a reduced temperature initially to control the exothermic nature of the reaction and minimize potential side reactions.

Reaction Pathway Diagram

G cluster_reactants Reactants cluster_product Product R1 3-Aminophenylboronic acid P This compound R1->P Reaction in THF, 0°C to RT Byproduct Pyridine Hydrochloride R1->Byproduct Byproduct Formation R2 N,N-Dimethylsulfamoyl chloride R2->P Reaction in THF, 0°C to RT R2->Byproduct Byproduct Formation Base Pyridine (Base) Base->P Reaction in THF, 0°C to RT Base->Byproduct Byproduct Formation

Caption: Reaction scheme for the N-sulfamoylation of 3-Aminophenylboronic acid.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis, purification, and characterization of the target compound.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaRecommended GradeSupplier Example
3-Aminophenylboronic acid30418-59-8C₆H₈BNO₂≥95%Sigma-Aldrich
N,N-Dimethylsulfamoyl chloride13360-57-1C₂H₆ClNO₂S≥98%Sigma-Aldrich
Pyridine, anhydrous110-86-1C₅H₅N≥99.8%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O≥99.9%, inhibitor-freeSigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS ReagentFisher Scientific
Hexanes110-54-3C₆H₁₄ACS ReagentFisher Scientific
Hydrochloric Acid (HCl)7647-01-0HCl1 M solutionVWR
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6Na₂SO₄GranularVWR

Equipment:

  • Round-bottom flasks (two-neck)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a fume hood, equip a 250 mL two-neck round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask under a nitrogen or argon atmosphere.

  • Reagent Charging: To the flask, add 3-Aminophenylboronic acid (5.0 g, 36.5 mmol) and anhydrous Tetrahydrofuran (THF, 100 mL). Stir the mixture until the solid is fully dissolved.

  • Base Addition: Add anhydrous pyridine (4.4 mL, 54.8 mmol, 1.5 equiv.) to the solution. Cool the flask to 0 °C using an ice bath.

  • Sulfamoylation: Dissolve N,N-Dimethylsulfamoyl chloride (4.3 mL, 40.2 mmol, 1.1 equiv.) in anhydrous THF (20 mL). Add this solution to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture again to 0 °C and slowly add 50 mL of 1 M HCl to quench the reaction and neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate (EtOAc). Shake vigorously and allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer twice more with 100 mL portions of EtOAc.

    • Combine all organic layers and wash them with 100 mL of brine (saturated NaCl solution).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

Purification Strategy: A Critical Discussion

Purification of arylboronic acids by standard silica gel chromatography is notoriously challenging due to the compound's ability to interact strongly with the silica surface, often leading to low yields and broad elution profiles.[3][4] Recrystallization is frequently a more effective method.[5]

Recommended Purification Method: Recrystallization

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes. Start by dissolving the crude solid in a small volume of hot ethyl acetate.

  • Gradually add hexanes while the solution is hot until slight turbidity persists.

  • If necessary, add a drop or two of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) to facilitate complete crystallization.

  • Collect the resulting crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Dry the purified solid under vacuum.

Alternative Purification: For challenging cases, an acid-base extraction can be employed, which involves dissolving the crude material in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid product.[6]

Experimental Workflow Diagram

G start Start: Setup Reaction Vessel (N2 atmosphere) dissolve Dissolve 3-Aminophenylboronic Acid and Pyridine in Anhydrous THF start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_reagent Dropwise Addition of N,N-Dimethylsulfamoyl Chloride in THF cool->add_reagent react Stir at Room Temperature (12-16 hours) add_reagent->react quench Quench with 1 M HCl react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Recrystallization (EtOAc/Hexanes) concentrate->purify end End: Pure Product (Dry under vacuum) purify->end

Caption: Step-by-step workflow for the synthesis and purification process.

Characterization and Validation

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected: 244.08 g/mol ).[]

  • Melting Point: To assess purity.

Safety and Handling

Mandatory Precautions: All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required at all times.

  • 3-Aminophenylboronic Acid: Causes skin, eye, and respiratory irritation.[8][9] Avoid inhalation of dust and contact with skin and eyes.

  • N,N-Dimethylsulfamoyl chloride: Corrosive and reacts with water. Handle with extreme care under anhydrous conditions.

  • Pyridine: Flammable, toxic, and harmful if inhaled or swallowed.

  • This compound (Product): May cause skin, eye, and respiratory irritation.[10] Refer to the Safety Data Sheet (SDS) for complete hazard information.[11]

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction; moisture in reagents/glassware; degradation of starting material.Ensure all reagents and solvents are anhydrous. Extend reaction time. Re-verify the purity of the starting materials.
Multiple Spots on TLC Incomplete reaction; side reactions (e.g., bis-sulfamoylation); decomposition.Ensure slow, controlled addition of the sulfamoyl chloride at 0 °C. Check the pH during work-up to avoid decomposition.
Difficulty in Crystallization Product is oily or impure; incorrect solvent system.Re-purify the crude product using acid-base extraction.[6] Try different solvent systems for recrystallization (e.g., water, ethanol/water).
Product Decomposes on Silica Gel Column Boronic acids can be unstable on standard silica gel.[12]Avoid silica gel chromatography. Use the recommended recrystallization or acid-base extraction methods. If chromatography is necessary, consider using boric acid-treated silica gel.[12]

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on the compound's chemical identity, core physical properties, spectroscopic signature, and stability. Furthermore, it offers field-proven, step-by-step protocols for essential analytical procedures, including solubility and pKa determination, and chromatographic analysis. The guide emphasizes the causality behind experimental choices, grounding its claims in authoritative references to ensure scientific integrity and practical utility in a research and development setting.

Section 1: Chemical Identity and Structural Elucidation

This compound is a substituted arylboronic acid of significant interest in synthetic and medicinal chemistry. Its structure combines a phenylboronic acid scaffold, crucial for cross-coupling reactions and reversible covalent interactions, with a sulfonamide functional group, a common pharmacophore. This unique combination makes it a valuable building block for creating complex molecules with potential therapeutic applications, such as enzyme inhibitors.[1]

The precise identification of this compound is paramount. While it is indexed under multiple CAS Numbers in commercial databases, the structure derived from its IUPAC name is unambiguous.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name [3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]boronic acid
CAS Number 871329-59-8, 277295-50-8 [1][][3][4]
Molecular Formula C₈H₁₃BN₂O₄S [3][5]
Molecular Weight 244.08 g/mol [][3][4]

| InChI Key | UHPQMFBFPJCLDX-UHFFFAOYSA-N |[5] |

Note: Discrepancies exist across commercial suppliers regarding the molecular formula and weight. The values presented here are derived from the IUPAC name and are considered the most accurate.

Section 2: Core Physicochemical Properties

A thorough understanding of the core physicochemical properties is essential for effective handling, formulation, and application of the compound.

Table 2: Summary of Physicochemical Properties

Property Value Notes / Source(s)
Physical Form Solid
Melting Point 129-132 °C [4]
Boiling Point 438.5 ± 55.0 °C Predicted value[4]
Purity Typically ≥95-98% Commercial availability
Solubility No quantitative data available. Expected to be soluble in polar aprotic solvents like DMSO and DMF. See Protocol 2.1 for determination.

| pKa | No experimental data available. | See Protocol 2.2 for determination. |

Solubility Profile

Expert Insight: The solubility of this compound is dictated by a balance of its polar and nonpolar features. The phenyl ring provides hydrophobicity, while the boronic acid, sulfonamide, and N-H moieties introduce significant polarity and hydrogen bonding capability. Therefore, high solubility is anticipated in polar aprotic solvents like DMSO and DMF, which can solvate the entire structure. Solubility in alcohols (methanol, ethanol) is likely moderate, while it is expected to be low in water (due to the phenyl ring) and very low in nonpolar solvents like hexanes or toluene.

Protocol 2.1: Experimental Determination of Solubility (Visual Method)

This protocol provides a reliable, straightforward method for estimating solubility in various solvents, a critical first step for any experimental work.

  • Preparation: Dispense 1.0 mg of this compound into separate, labeled 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add an initial 100 µL of the test solvent (e.g., Water, DMSO, Ethanol, Acetone, Toluene) to each tube. This corresponds to an initial concentration of 10 mg/mL.

  • Mixing: Vortex each tube vigorously for 60 seconds. Use a bath sonicator for 5 minutes if particulates remain.

  • Observation: Visually inspect for complete dissolution against a dark background. If the solution is clear, the compound is soluble at ≥10 mg/mL.

  • Titration (if insoluble): If solid material remains, add the solvent in 100 µL increments, vortexing and sonicating after each addition, until the solid dissolves completely. Record the total volume of solvent used.

  • Calculation: Calculate the solubility (mg/mL) by dividing the initial mass (1.0 mg) by the total volume of solvent added (in mL).

Acidity and pKa

Expert Insight: The boronic acid group (-B(OH)₂) is a Lewis acid, not a Brønsted-Lowry acid. It accepts a hydroxide ion (OH⁻) to form a tetrahedral boronate species, B(OH)₃⁻. The pKa is the pH at which the neutral trigonal acid and the anionic tetrahedral boronate are in equal concentration. This equilibrium is fundamental to its ability to bind with diols (sugars, glycoproteins), a key application in diagnostics and drug delivery. The electron-withdrawing nature of the 3-positioned sulfamoylamino group is expected to lower the pKa relative to unsubstituted phenylboronic acid (pKa ~8.8), making it a stronger Lewis acid.

Protocol 2.2: pKa Determination via Potentiometric Titration

  • Solution Preparation: Prepare a 0.01 M solution of the boronic acid in a suitable solvent system (e.g., 50:50 water:methanol) to ensure solubility.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise aliquots (e.g., 0.02 mL) from a burette.

  • Data Recording: Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

Section 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. Below are the expected spectral characteristics.

  • ¹H NMR Spectroscopy (in DMSO-d₆):

    • Aromatic Protons (4H): Complex multiplets between δ 7.0-8.0 ppm. The substitution pattern will lead to distinct splitting.

    • B(OH)₂ Protons (2H): A broad singlet, which may be exchangeable with D₂O. Its chemical shift can be variable.

    • N-H Proton (1H): A singlet, also potentially broad and exchangeable.

    • N(CH₃)₂ Protons (6H): A sharp singlet around δ 2.5-3.0 ppm.

  • ¹¹B NMR Spectroscopy:

    • A single, characteristically broad peak is expected in the range of δ 25-35 ppm, typical for a trigonal arylboronic acid.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad band from ~3200-3600 cm⁻¹, characteristic of the boronic acid hydroxyl groups.

    • N-H Stretch: A sharper peak around 3300-3400 cm⁻¹.

    • S=O Stretch: Two strong, sharp bands are expected for the sulfonyl group, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

    • B-O Stretch: A strong band around 1300-1400 cm⁻¹.

  • Mass Spectrometry (ESI+):

    • The expected molecular ion peak would be [M+H]⁺ at m/z 245.07.

Protocol 3.1: HPLC Purity Assessment

This protocol establishes a baseline for assessing the purity of the material, which is a self-validating system for quality control.

  • System: HPLC with UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg/mL in 50:50 Acetonitrile:Water.

  • Analysis: Inject 10 µL. Purity is calculated based on the area percentage of the main peak.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Dissolve Boronic Acid in Mobile Phase prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc1 Inject onto C18 Column prep2->hplc1 hplc2 Elute with ACN/H₂O Gradient hplc1->hplc2 hplc3 Detect at 254 nm hplc2->hplc3 analysis1 Integrate Peak Areas hplc3->analysis1 analysis2 Calculate Area % Purity analysis1->analysis2

Figure 2: Standard workflow for HPLC purity analysis of the boronic acid.

Section 4: Stability, Handling, and Storage

Stability: Arylboronic acids are susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible upon addition of water. From an experimental standpoint, this means that the measured molecular weight by some techniques might appear higher, and the material may contain varying amounts of the anhydride. For reactions like Suzuki couplings, this is often not a major issue as the boroxine can act as a slow-release source of the monomeric acid.

Storage: To minimize boroxine formation and potential oxidative degradation, the compound should be stored under an inert atmosphere (argon or nitrogen) at room temperature. It should be kept away from strong oxidizing agents and moisture.

Safety and Handling: Based on GHS data for this and structurally related compounds, this compound should be handled with care.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautions: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. Work in a well-ventilated fume hood.

Section 5: Applications in Research and Development

The utility of this molecule stems from its two key functional domains: the boronic acid and the sulfonamide-decorated phenyl ring.

Suzuki-Miyaura Cross-Coupling: As an arylboronic acid, its primary application is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for forming carbon-carbon bonds, specifically for creating biaryl structures, which are prevalent in pharmaceuticals.

boronic_acid 3-[(R)-amino]phenylboronic acid catalyst Pd Catalyst Base boronic_acid->catalyst aryl_halide Aryl Halide (Ar-X) aryl_halide->catalyst plus1 + plus1->catalyst product Biaryl Product (Ar-Phenyl-NH-R) catalyst->product C-C Bond Formation

Figure 3: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Biochemical Probes and Inhibitors: The boronic acid's ability to form reversible covalent bonds with cis-diols makes it a valuable warhead for designing enzyme inhibitors (e.g., for serine proteases) or fluorescent probes for detecting carbohydrates on cell surfaces or glycoproteins.[1] The (N,N-Dimethylsulfamoyl)amino substituent can be used to tune the electronic properties of the ring and provide additional interaction points within a biological target.

References

Molecular structure and formula of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid: Structure, Properties, and Applications in Modern Drug Discovery

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 277295-50-8), a specialized arylboronic acid derivative with significant potential in medicinal chemistry and drug discovery. We will dissect its molecular structure, detail its physicochemical properties, propose a logical synthetic pathway, and explore its mechanistic basis for biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of boron-containing compounds in the design of novel therapeutic agents.

Part 1: Molecular Profile and Physicochemical Properties

Molecular Structure and Identification

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety linked to a dimethylsulfamoylamino group at the meta-position. This specific arrangement of functional groups imparts a unique combination of reactivity and physicochemical properties that are highly relevant for its application as a molecular scaffold.

  • Chemical Name : [3-[(Dimethylsulfamoyl)amino]phenyl]boronic acid[1]

  • CAS Number : 277295-50-8[1][][3][4]

  • Molecular Formula : C₈H₁₃BN₂O₄S[3][4][5]

  • Synonyms : 3-(N,N-Dimethylsulphamoylamino)benzeneboronic acid, 3-((Dimethylaminosulfonyl)amino)benzeneboronic acid[3]

Caption: 2D structure of this compound.

Physicochemical Data

The quantitative properties of this molecule are critical for predicting its behavior in both chemical reactions and biological systems. These values are essential for experimental design, including solubility testing, formulation, and computational modeling.

PropertyValueSource(s)
Molecular Weight 244.08 g/mol [][3][4]
Monoisotopic Mass 244.06891 Da[5]
Physical Form Solid[6]
Melting Point 129-132 °C[4]
Boiling Point 438.5 ± 55.0 °C (Predicted)[4]
Density 1.40 g/cm³ (Predicted)[4]
InChI Key UHPQMFBFPJCLDX-UHFFFAOYSA-N[5]
SMILES B(C1=CC(=CC=C1)NS(=O)(=O)N(C)C)(O)O[5]
Expert Structural Analysis

From a medicinal chemist's perspective, the structure is not merely an arrangement of atoms but a carefully orchestrated assembly of pharmacophores.

  • The Boronic Acid "Warhead" : The B(OH)₂ group is the cornerstone of the molecule's biological potential. Boron's empty p-orbital makes it a Lewis acid, enabling it to form reversible covalent bonds with nucleophilic groups, most notably the diols present in sugars or the serine residues in the active sites of proteases.[7][8] This capacity for reversible covalent interaction is a departure from traditional lock-and-key inhibitors and is a key feature of several FDA-approved drugs, including the proteasome inhibitor Bortezomib.[9]

  • The Phenyl Scaffold : The central phenyl ring provides a rigid, planar scaffold. This is critical for orienting the boronic acid and the sulfamoylamino tail into a precise three-dimensional conformation required for binding to a biological target. The meta-substitution pattern defines a specific spatial relationship between these two key functional groups.

  • The Dimethylsulfamoylamino Tail : This group significantly influences the molecule's pharmacokinetic profile. The sulfonamide moiety is a common feature in many drugs, known for its chemical stability and ability to participate in hydrogen bonding. The terminal N,N-dimethyl group can modulate solubility and may prevent unwanted metabolism at this position. The -NH- linker provides an additional hydrogen bond donor, further enhancing potential interactions within a protein's binding pocket.

Part 2: Synthesis and Handling

Proposed Synthetic Pathway

While this compound is commercially available as a research chemical, understanding its synthesis is crucial for designing derivatives or scaling up production. A logical and efficient approach would involve the sulfonylation of a readily available aminophenylboronic acid precursor.

Rationale : This pathway is based on the robust and well-documented reaction between an amine and a sulfonyl chloride. Starting with 3-aminophenylboronic acid (or its protected form) is strategic as it is a common building block. The choice of a non-nucleophilic base like triethylamine is critical to scavenge the HCl byproduct without interfering with the boronic acid.

Step-by-Step Protocol:

  • Protection (Optional but Recommended) : To a solution of 3-aminophenylboronic acid in an anhydrous solvent like THF, add an equimolar amount of a diol such as pinacol to form the more stable pinacol boronate ester. This protects the boronic acid from undesirable side reactions.

  • Dissolution : Dissolve the (3-aminophenyl)boronic acid pinacol ester in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Addition of Base : Add 1.2 equivalents of a tertiary amine base, such as triethylamine or DIPEA, to the solution and cool the mixture in an ice bath to 0 °C.

  • Sulfonylation : Slowly add 1.1 equivalents of N,N-dimethylsulfamoyl chloride to the cooled, stirring solution.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup and Deprotection : Upon completion, quench the reaction with water. Extract the product into an organic solvent. The acidic workup required to hydrolyze the pinacol ester back to the boronic acid can be performed using a mild aqueous acid.

  • Purification : Purify the crude product by flash column chromatography or recrystallization to yield the final this compound.

synthesis_workflow cluster_0 Step 1: Starting Material cluster_1 Step 2: Sulfonylation Reaction cluster_2 Step 3: Workup & Purification cluster_3 Step 4: Final Product start 3-Aminophenylboronic Acid reagents N,N-Dimethylsulfamoyl Chloride + Triethylamine (Base) + DCM (Solvent) start->reagents reaction Stir at 0°C to RT reagents->reaction workup Aqueous Workup (Hydrolysis/Extraction) reaction->workup purify Column Chromatography or Recrystallization workup->purify end_product 3-[(N,N-Dimethylsulfamoyl)amino] phenylboronic acid purify->end_product

Caption: Proposed workflow for the synthesis of the title compound.

Safe Handling and Storage

Storage : Phenylboronic acids should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[6] This is crucial to prevent dehydration, which can lead to the formation of trimeric boroxine anhydrides, complicating stoichiometry in subsequent reactions. Safety : While specific toxicity data for this compound is not widely published, related arylboronic acids are known to cause skin and eye irritation and may cause respiratory irritation.[6][10] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Part 3: Mechanism of Action and Research Applications

The Core Mechanism: Reversible Covalent Bonding

The primary utility of phenylboronic acids in a biological context stems from their ability to form stable yet reversible boronate esters with 1,2- or 1,3-diols.[8] This interaction is highly pH-dependent, adding a layer of environmental responsiveness. In drug design, this mechanism is exploited to target diol-containing structures, such as carbohydrates on cell surfaces or key amino acid residues in enzyme active sites.

mechanism cluster_reaction Boronate Ester Formation (Reversible) boronic_acid R-B(OH)₂ boronate_ester Cyclic Boronate Ester boronic_acid->boronate_ester pH dependent diol HO-R'-OH plus + water + 2H₂O

Caption: Equilibrium between a boronic acid and a diol to form a boronate ester.

Potential as a Scaffold in Drug Discovery

This molecule is best viewed as a versatile fragment or scaffold for building more complex, potent, and selective drug candidates. Its structure is analogous to building blocks used in the synthesis of inhibitors for several important enzyme classes.

  • Serine Protease and β-Lactamase Inhibition : Many bacterial β-lactamases and viral or human serine proteases rely on a critical serine residue in their active site. The boronic acid moiety can act as a transition-state analogue, forming a reversible covalent bond with this serine, effectively inhibiting the enzyme. Vaborbactam, an FDA-approved β-lactamase inhibitor, is a prominent example of a boronic acid-based drug operating by this mechanism.[9] The sulfamoylamino tail of our title compound can be elaborated to provide additional interactions that confer selectivity and potency against a specific protease target.

  • Carbohydrate Recognition and Sensing : The boronic acid's affinity for diols makes it an excellent candidate for developing agents that recognize or bind to specific carbohydrates. This has applications in developing sensors for glucose or targeting glycosylated proteins and bacterial cell walls, which are rich in peptidoglycans.[11]

  • Fragment-Based Drug Design (FBDD) : In FBDD, small, low-affinity molecules (fragments) are identified and then optimized into high-affinity leads. With a molecular weight of ~244 g/mol , this compound is an ideal fragment. It combines the reactive boronic acid "hook" with a sulfonamide tail that can be readily modified, allowing chemists to rapidly explore chemical space around an initial hit.

Conclusion

This compound is more than just a research chemical; it is a sophisticated molecular tool embodying key principles of modern medicinal chemistry. Its structure combines a biologically active boronic acid warhead with a tunable sulfamoylamino group on a rigid scaffold. This design makes it a high-potential building block for developing novel therapeutics, particularly enzyme inhibitors and targeted molecular probes. A thorough understanding of its properties, synthesis, and mechanism of action, as outlined in this guide, empowers researchers to effectively integrate this and similar boron-containing compounds into their drug discovery programs.

References

An In-Depth Technical Guide to [3-(Dimethylsulfamoylamino)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

[3-(Dimethylsulfamoylamino)phenyl]boronic acid is a specialized arylboronic acid derivative that has emerged as a valuable building block in modern synthetic and medicinal chemistry. Its unique structural features—a boronic acid moiety for versatile cross-coupling reactions and a dimethylsulfamoyl group for modulating physicochemical properties—make it an attractive component in the design of complex organic molecules and pharmacologically active agents. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic rationale, and its applications in drug discovery, grounded in authoritative scientific literature.

Introduction: The Strategic Importance of Boronic Acids in Synthesis

Boronic acids and their derivatives are foundational pillars in contemporary organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a critical step in constructing the molecular scaffolds of many pharmaceuticals, agrochemicals, and advanced materials.[1][2] The boron moiety's low toxicity, stability to air and moisture, and predictable reactivity make it an ideal functional group for synthetic diversification.[3]

Since the FDA approval of Bortezomib (Velcade®) in 2003, the first boronic acid-containing drug, interest in these compounds has surged, leading to several other approved drugs like Ixazomib and Vaborbactam.[1][2][4] This success has spurred medicinal chemists to explore novel boronic acid building blocks to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.[3][5] [3-(Dimethylsulfamoylamino)phenyl]boronic acid fits squarely within this paradigm, offering a unique combination of functionalities for creating sophisticated molecular architectures.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is paramount for reproducibility and communication in research. The compound of interest is systematically identified as follows:

  • Preferred IUPAC Name: [3-(Dimethylsulfamoylamino)phenyl]boronic acid[]

  • CAS Number: 277295-50-8[][7]

  • Molecular Formula: C₈H₁₃BN₂O₄S[]

  • Synonyms: 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid, [3-(dimethylsulfamoylamino)phenyl]boronic acid[][7]

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for planning reactions, purification, and formulation.

PropertyValueReference
Molecular Weight 244.08 g/mol [][7]
Physical Form Solid[8]
Storage Temperature Room temperature, under inert atmosphere[8]
Canonical SMILES B(C1=CC(=CC=C1)NS(=O)(=O)N(C)C)(O)O[]
InChI Key SGERXKCDWJPIOS-UHFFFAOYSA-N[8][9]

Synthesis and Purification: A Validated Protocol

The synthesis of [3-(Dimethylsulfamoylamino)phenyl]boronic acid is typically achieved through a two-step process starting from a commercially available precursor, 3-aminophenylboronic acid. This approach ensures high yields and purity, which are critical for subsequent applications in multi-step syntheses.

Diagram of Synthesis Workflow

SynthesisWorkflow SM 3-Aminophenylboronic acid (Starting Material) P [3-(Dimethylsulfamoylamino)phenyl]boronic acid (Final Product) SM->P Sulfonylation 0°C to RT R1 Dimethylsulfamoyl chloride Pyridine (Base) DCM (Solvent)

Caption: Synthetic route from 3-aminophenylboronic acid to the target compound.

Expertise in Practice: Rationale Behind the Protocol

The chosen synthetic strategy is a sulfonylation reaction. The amine group of 3-aminophenylboronic acid acts as a nucleophile, attacking the electrophilic sulfur atom of dimethylsulfamoyl chloride.

  • Choice of Starting Material: 3-Aminophenylboronic acid is an ideal precursor.[10] Its amino group provides a reactive handle for functionalization, while the boronic acid moiety remains intact under the reaction conditions.

  • Role of the Base: Pyridine is used as a base to neutralize the hydrochloric acid (HCl) generated during the reaction. This is crucial because acidic conditions can promote protodeboronation, an undesirable side reaction that cleaves the C-B bond.

  • Solvent and Temperature Control: Dichloromethane (DCM) is an excellent solvent as it is inert to the reactants and dissolves the organic components. The reaction is initiated at 0°C to control the initial exothermic reaction rate and then allowed to warm to room temperature to ensure completion.

Step-by-Step Experimental Protocol
  • Preparation: To a round-bottom flask under an argon atmosphere, add 3-aminophenylboronic acid (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM).

  • Addition of Base: Add pyridine (1.5 eq.) to the solution and cool the flask to 0°C in an ice bath.

  • Sulfonylation: Slowly add dimethylsulfamoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with dilute aqueous HCl. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product as a solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Applications in Drug Discovery and Development

The utility of [3-(Dimethylsulfamoylamino)phenyl]boronic acid lies in its dual functionality, making it a powerful tool for lead optimization in drug discovery.

Diagram of Application in Suzuki-Miyaura Coupling

SuzukiCoupling BoronicAcid [3-(...)]boronic acid B(OH)₂ Catalyst Pd Catalyst Base BoronicAcid->Catalyst ArylHalide Aryl Halide (Ar-X) X = Br, I, OTf ArylHalide->Catalyst Product Coupled Product Ar Catalyst->Product C-C Bond Formation

Caption: Role as a coupling partner in Suzuki-Miyaura reactions.

  • Scaffold Elaboration: The primary application is in Suzuki-Miyaura cross-coupling reactions, where it serves as the organoboron partner. This allows for the direct installation of the 3-[(N,N-Dimethylsulfamoyl)amino]phenyl moiety onto a diverse range of heterocyclic or aromatic scaffolds (Aryl Halides), which are common cores in many drug molecules.

  • Modulation of Physicochemical Properties: The N,N-dimethylsulfamoyl group significantly influences the properties of the final molecule. It can:

    • Improve Solubility: The polar sulfamoyl group can enhance aqueous solubility, a critical factor for drug absorption and distribution.

    • Act as a Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group can participate in hydrogen bonding, which is key for binding to biological targets like enzymes and receptors.

    • Enhance Metabolic Stability: This functional group can block sites of metabolism, potentially increasing the half-life of a drug candidate.

This strategic combination of a versatile reactive handle (the boronic acid) and a property-modulating group (the dimethylsulfamoyl substituent) makes it a high-value reagent for medicinal chemists aiming to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new chemical entities.

Handling and Safety

As with all laboratory chemicals, proper handling is essential. [3-(Dimethylsulfamoylamino)phenyl]boronic acid is classified as an irritant.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere to maintain its integrity.[8]

Conclusion

[3-(Dimethylsulfamoylamino)phenyl]boronic acid is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined synthesis, predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, and the beneficial properties imparted by the dimethylsulfamoyl group provide researchers with a reliable method for accessing novel chemical space. For professionals in drug development, its application can accelerate the journey from a preliminary hit to a viable lead candidate by offering a direct route to improved potency and drug-like properties.

References

An In-Depth Technical Guide to 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid, a versatile building block with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, commercial availability, key applications with detailed protocols, and safety considerations.

Introduction

This compound is an organoboron compound featuring a phenylboronic acid moiety substituted with a dimethylsulfamoylamino group. This structural arrangement imparts unique electronic and steric properties, making it a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The presence of the sulfonamide group can influence the compound's reactivity and solubility, and it serves as a key pharmacophore in the design of various bioactive molecules. Boronic acids, in general, have gained prominence in drug discovery due to their ability to form reversible covalent bonds with diols, a characteristic exploited in enzyme inhibition and the development of targeted therapeutics.[1][2]

Chemical Properties and Identification

A crucial point of clarification for researchers is the existence of two Chemical Abstracts Service (CAS) numbers for this compound: 871329-59-8 and 277295-50-8 . Both numbers are used in commercial listings and scientific literature to refer to the same molecule. It is advisable to use both CAS numbers when conducting searches to ensure comprehensive coverage of available information.

PropertyValue
Molecular Formula C₈H₁₂BNO₄S
Molecular Weight 244.08 g/mol []
IUPAC Name [3-(Dimethylsulfamoylamino)phenyl]boronic acid
Synonyms 3-[(Dimethylamino)sulfonyl]phenylboronic acid
Appearance Typically a solid
Purity Commercially available with ≥95% purity[]

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, it is essential to consider purity, available quantities, and the availability of comprehensive analytical data, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

SupplierCAS Number(s) CitedPurityNoteworthy Information
Sigma-Aldrich (Ambeed, Inc.) 871329-59-898%Offers various quantities, from milligrams to grams.
AccelaChem 277295-50-8[]≥95%[]Provides basic product information on their website.
Parchem 277295-50-8Not specifiedLists the compound as a specialty chemical.
BLDpharm 871329-59-8Not specifiedProvides NMR, HPLC, LC-MS, and UPLC data upon request.
Alchem Pharmtech 871329-59-8Not specifiedLists the compound in their product catalog.

Core Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[4][5]

Logical Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent degas Degas Mixture (e.g., N2 sparging) reagents->degas Inert Atmosphere catalyst Add Palladium Catalyst and Ligand degas->catalyst heating Heat to Reaction Temperature catalyst->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction (e.g., add water) monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify final_product Final Biaryl Product purify->final_product Characterize

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

While a specific, peer-reviewed protocol for this compound was not available at the time of writing, the following is a robust, general procedure adapted from established methods for similar arylboronic acids.[4][6] Researchers should consider this a starting point for optimization.

Objective: To synthesize a biaryl compound via the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., a mixture of toluene and water, 4:1 v/v) (5 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the degassed solvent mixture (5 mL) to the flask.

  • Catalyst Addition: Add the palladium catalyst (0.03 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to a reflux temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract the mixture with an organic solvent (e.g., ethyl acetate) (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired biaryl product.

  • Characterization: Characterize the final product using techniques such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.

  • In case of insufficient ventilation, wear suitable respiratory equipment.

Storage:

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Analytical Data and Characterization

  • ¹H NMR: Aromatic protons in the meta-substituted phenyl ring, a singlet for the N,N-dimethyl group, and a broad singlet for the boronic acid hydroxyl protons.

  • ¹³C NMR: Signals corresponding to the aromatic carbons, with the carbon attached to the boron atom showing a characteristic chemical shift, and a signal for the N,N-dimethyl carbons.

  • ¹¹B NMR: A single resonance characteristic of a trigonal boronic acid.[7][8]

It is recommended to obtain lot-specific analytical data from the supplier or to perform in-house characterization to verify the quality of the material before use.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl structures relevant to drug discovery. Its commercial availability from multiple suppliers makes it an accessible reagent for a wide range of research applications. By understanding its chemical properties, handling requirements, and reactivity in key transformations like the Suzuki-Miyaura coupling, researchers can effectively incorporate this compound into their synthetic strategies for the development of novel bioactive molecules.

References

An In-depth Technical Guide to the Solubility of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid. In the absence of direct quantitative solubility data in publicly available literature, this document leverages theoretical principles and analogous data from structurally related compounds to offer valuable insights for researchers, scientists, and drug development professionals. A detailed experimental protocol for the systematic determination of solubility is also presented, empowering researchers to generate precise data for their specific applications.

Introduction: The Significance of Boronic Acids and Their Solubility

This compound belongs to the versatile class of organoboron compounds known as boronic acids. These compounds are of immense interest in synthetic organic chemistry, medicinal chemistry, and materials science, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction is a cornerstone of modern drug discovery and development, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[3]

The solubility of a boronic acid in organic solvents is a critical parameter that dictates its utility in various applications. It directly influences reaction kinetics, yields, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of a compound's solubility profile is therefore a prerequisite for efficient process development and successful experimental outcomes.[4]

This guide will delve into the theoretical underpinnings of the solubility of this compound, provide estimations based on analogous compounds, and offer a robust experimental framework for its empirical determination.

Theoretical Analysis of Solubility: A Structure-Based Approach

The solubility of an organic compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent.[5] In the case of this compound, several key structural features influence its solubility profile:

  • The Boronic Acid Moiety (-B(OH)₂): The two hydroxyl groups on the boron atom are capable of acting as both hydrogen bond donors and acceptors. This facilitates dissolution in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, THF).[6] The boronic acid group can also undergo reversible dehydration to form a cyclic anhydride (a boroxine), which can influence its solubility behavior.[7]

  • The Phenyl Ring: The aromatic phenyl ring is inherently nonpolar and contributes to the compound's solubility in less polar solvents through van der Waals interactions.

  • The 3-Amino Linker: The amino group can participate in hydrogen bonding, enhancing solubility in polar solvents.

  • The N,N-Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): This is a strongly polar and electron-withdrawing group.[8] The sulfonyl moiety contains two hydrogen bond accepting oxygen atoms, which can significantly increase the polarity of the molecule and promote solubility in polar solvents.[8][9] The N,N-dimethyl substitution prevents this group from acting as a hydrogen bond donor. The presence of the sulfamoyl group is expected to increase the overall polarity of the molecule compared to unsubstituted phenylboronic acid.[9]

Based on these structural features, it is anticipated that this compound will exhibit favorable solubility in polar organic solvents and limited solubility in nonpolar hydrocarbon solvents.

Estimated Solubility Profile: Insights from Analogous Compounds

Solvent ClassSolvent ExampleExpected Solubility of Phenylboronic AcidAnticipated Influence of the N,N-Dimethylsulfamoyl GroupEstimated Solubility of this compound
Polar Protic Methanol, EthanolSoluble[11]The polar sulfamoyl group should enhance solubility.High
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)High solubility in ethers and ketones.[7]The hydrogen bond accepting nature of the sulfamoyl group should increase solubility.High
Halogenated Dichloromethane (DCM), ChloroformModerate solubility in chloroform.[7]The polar nature of the sulfamoyl group may increase solubility.Moderate to High
Aromatic Toluene, BenzeneLow solubility (1.75% in benzene).[11]The polar sulfamoyl group is unlikely to significantly improve solubility in nonpolar aromatic solvents.Low to Moderate
Nonpolar Aliphatic Hexanes, CyclohexanePoorly soluble to very low solubility.[6][7]The significant polarity mismatch will likely result in poor solubility.Very Low

Table 1: Estimated solubility of this compound in various organic solvents based on the known solubility of phenylboronic acid and the predicted influence of the N,N-Dimethylsulfamoyl group.

Experimental Protocol for Solubility Determination: The Dynamic Method

To obtain precise and reliable solubility data, an empirical determination is essential. The dynamic (or synthetic) method is a well-established and robust technique for measuring the solubility of boronic acids in organic solvents.[7][10] This method involves observing the temperature at which a solid-liquid mixture of known composition becomes a single clear phase upon controlled heating.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating bath with precise temperature control (e.g., ±0.1 °C)

  • Calibrated temperature probe

  • Luminance probe or laser beam for turbidity measurement (or visual observation)

  • Analytical balance (±0.0001 g)

Step-by-Step Procedure
  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.

  • Heating and Stirring: Vigorously stir the mixture while slowly and constantly increasing the temperature of the circulating bath (e.g., at a rate of 0.1-0.5 °C/min).

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done instrumentally with a luminance probe or by observing the scattering of a laser beam passing through the solution. Alternatively, visual observation of the disappearance of the last solid particles can be employed.

  • Determination of Dissolution Temperature: Record the temperature at which the solution becomes completely clear as the solubility temperature for that specific composition.

  • Data Collection: Repeat steps 1-4 with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Data Analysis and Interpretation

The collected data points of composition and corresponding dissolution temperature are plotted to generate a solubility curve. This curve provides a detailed representation of the solubility of this compound in the tested solvent across a range of temperatures.

G cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis weigh_solute Accurately weigh This compound mix Combine in jacketed glass vessel weigh_solute->mix weigh_solvent Accurately weigh organic solvent weigh_solvent->mix heat_stir Heat at a constant rate (0.1-0.5 °C/min) with vigorous stirring mix->heat_stir monitor Continuously monitor turbidity heat_stir->monitor record_temp Record temperature of complete dissolution monitor->record_temp repeat_exp Repeat for different compositions record_temp->repeat_exp plot_curve Plot solubility curve (Solubility vs. Temperature) repeat_exp->plot_curve

Figure 1: Experimental workflow for the dynamic method of solubility determination.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[1][2] The choice of solvent is critical for the success of this reaction, as it must solubilize the boronic acid, the coupling partner (typically an aryl halide), the palladium catalyst, and the base. Understanding the solubility of the boronic acid in various aprotic solvents commonly used for this reaction (e.g., THF, dioxane, toluene, DMF) is essential for optimizing reaction conditions and achieving high yields.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex R-Pd(II)-X L2 Pd(0)L2->Pd(II) Complex  Oxidative  Addition Oxidative\nAddition Oxidative Addition R-X R-X R-Pd(II)-Ar\nL2 R-Pd(II)-Ar L2 Pd(II) Complex->R-Pd(II)-Ar\nL2 Transmetalation Transmetalation Transmetalation Ar-B(OH)2 Ar-B(OH)2 Base Base R-Pd(II)-Ar\nL2->Pd(0)L2 Reductive Elimination   R-Ar R-Ar R-Pd(II)-Ar\nL2->R-Ar Reductive\nElimination Reductive Elimination

References

An In-depth Technical Guide to the Purity Specifications of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid is a key building block in contemporary drug discovery and development. Its utility in forming stable, covalent bonds through Suzuki-Miyaura coupling and other cross-coupling reactions makes it an invaluable reagent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The purity of this reagent is of paramount importance, as impurities can have a significant impact on reaction efficiency, yield, and the impurity profile of the final API. This guide provides a comprehensive overview of the purity specifications for this compound, detailing the analytical methodologies required for its characterization and the scientific rationale behind these specifications. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the quality control parameters for this critical reagent.

Chemical Identity and General Properties

  • Chemical Name: this compound

  • Synonyms: (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid, 3-[(dimethylamino)sulfonyl]phenylboronic acid

  • CAS Numbers: 871329-59-8, 277295-50-8[1][2]

  • Molecular Formula: C₈H₁₂BNO₄S

  • Molecular Weight: 229.06 g/mol [1]

  • Appearance: White to off-white solid

  • Storage: Store under an inert atmosphere at room temperature to prevent degradation.[1]

Purity Specifications

The following table outlines the typical purity specifications for this compound, which are essential for ensuring its suitability in pharmaceutical synthesis. These specifications are based on industry best practices and regulatory expectations, such as those outlined in the ICH Q3A guidelines for impurities in new drug substances.[1][2][3][4]

Test Acceptance Criteria Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, IR
Assay ≥ 98.0%HPLC, qNMR
Water Content ≤ 0.5%Karl Fischer Titration
Related Substances
3-Aminophenylboronic acid≤ 0.15%HPLC
Boronic Anhydride (Trimer)ReportHPLC, ¹H NMR
Any Unspecified Impurity≤ 0.10%HPLC
Total Impurities≤ 1.0%HPLC
Residual Solvents Meets ICH Q3C limitsHeadspace GC-MS
Heavy Metals ≤ 10 ppmICP-MS

Potential Impurity Profile and Rationale for Control

A thorough understanding of the synthesis process is critical for identifying and controlling potential impurities. A common synthetic route to this compound involves the reaction of 3-aminophenylboronic acid with N,N-dimethylsulfamoyl chloride.[5]

cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_impurities Potential Impurities 3-APB 3-Aminophenylboronic acid Reaction Reaction 3-APB->Reaction DMSC N,N-Dimethylsulfamoyl chloride DMSC->Reaction Target 3-[(N,N-Dimethylsulfamoyl)amino]- phenylboronic acid Reaction->Target Unreacted_APB Unreacted 3-APB Reaction->Unreacted_APB Incomplete Reaction Unreacted_DMSC Unreacted DMSC/Hydrolysis Products Reaction->Unreacted_DMSC Excess Reagent Anhydride Boronic Anhydride (Trimer) Target->Anhydride Dehydration Deboronation Deboronation Product (N,N-Dimethylbenzenesulfonamide) Target->Deboronation Hydrolysis

Figure 1: Potential Impurity Profile from Synthesis.
  • Process-Related Impurities:

    • 3-Aminophenylboronic acid: Unreacted starting material. Its control is crucial as it can lead to the formation of undesired byproducts in subsequent reactions.

    • N,N-Dimethylsulfamoyl chloride and its hydrolysis products: Excess reagent and its degradation products should be removed during workup and purification.

  • Product-Related Impurities:

    • Boronic Anhydride (Trimer): Boronic acids can reversibly form cyclic anhydrides (boroxines) upon dehydration. While often in equilibrium with the acid form, high levels can affect stoichiometry in reactions.

    • Deboronation Product: The C-B bond can be susceptible to cleavage under certain conditions (e.g., protodeboronation), leading to the formation of N,N-dimethylbenzenesulfonamide.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

A stability-indicating HPLC method is the cornerstone for determining the purity and assay of this compound. The method must be able to separate the main component from its potential impurities and degradation products.

Protocol:

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

  • Standard Preparation: Prepare a reference standard solution of known concentration in the same diluent.

  • Calculation:

    • Assay: Calculated by comparing the peak area of the main component in the sample to that of the reference standard.

    • Impurities: Calculated as a percentage of the total peak area.

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[6][7]

Forced Degradation Study: To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed under the following conditions:

  • Acidic: 0.1 N HCl at 60 °C

  • Basic: 0.1 N NaOH at 60 °C

  • Oxidative: 3% H₂O₂ at room temperature

  • Thermal: 105 °C

  • Photolytic: ICH Q1B conditions

The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other.

Quantitative Nuclear Magnetic Resonance (qNMR) for Assay

qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[4][8]

Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity, such as maleic acid. The internal standard should have a resonance signal that is well-resolved from the analyte's signals.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons.

  • Calculation: The purity is calculated based on the ratio of the integrals of a specific, well-resolved proton signal of the analyte to a proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed structural information, confirming the identity of the compound. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the N,N-dimethyl protons, and the boronic acid protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H, S=O, and B-O bonds.

Water Content
  • Karl Fischer Titration: This is the standard method for the determination of water content in solids.

Residual Solvents and Heavy Metals
  • Headspace Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to identify and quantify residual solvents from the synthesis and purification processes, with acceptance criteria based on ICH Q3C guidelines.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the preferred method for determining the presence of heavy metals, which may originate from catalysts or reactors.

Analytical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of a batch of this compound.

Start Batch Receipt Sampling Representative Sampling Start->Sampling Appearance Appearance (Visual) Sampling->Appearance Identity Identity Confirmation (¹H NMR, IR) Sampling->Identity Purity_Assay Purity and Assay (HPLC, qNMR) Sampling->Purity_Assay Water Water Content (Karl Fischer) Sampling->Water Residual_Solvents Residual Solvents (GC-MS) Sampling->Residual_Solvents Heavy_Metals Heavy Metals (ICP-MS) Sampling->Heavy_Metals Decision Compare to Specifications Appearance->Decision Identity->Decision Purity_Assay->Decision Water->Decision Residual_Solvents->Decision Heavy_Metals->Decision Pass Release Batch Decision->Pass Pass Fail Reject Batch / OOS Investigation Decision->Fail Fail

Figure 2: Quality Control Analytical Workflow.

Conclusion

The stringent control of purity for this compound is a prerequisite for its use in pharmaceutical manufacturing. A comprehensive set of specifications, supported by robust and validated analytical methods, ensures the consistency, quality, and safety of this critical starting material. By implementing the testing protocols and understanding the potential impurity profile outlined in this guide, researchers and manufacturers can confidently incorporate this reagent into their synthetic processes, ultimately contributing to the development of high-quality medicines.

References

Methodological & Application

Application Note: A Guide to Suzuki-Miyaura Coupling using 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, particularly within pharmaceutical and materials science for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides an in-depth technical overview and practical protocols for employing 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid in these critical transformations. We will explore the mechanistic underpinnings of the reaction, delve into the rationale behind selecting key reagents, offer a detailed experimental workflow, and provide a systematic approach to troubleshooting common issues. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this specific building block for the synthesis of complex biaryl structures.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or pseudohalide.[2] The reaction proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The active catalyst is a Pd(0) species, which is either introduced directly or generated in situ from a Pd(II) precatalyst.[5]

The cycle can be visualized as follows:

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X oxidative_addition Oxidative Addition r1_pd_r2 R¹-Pd(II)L₂-R² pd2_complex->r1_pd_r2 [R²-B(OH)₃]⁻ lab2 lab2 transmetalation Transmetalation r1_pd_r2->pd0 product R¹-R² r1_pd_r2->product reductive_elimination Reductive Elimination reagents R¹-X (Aryl Halide) boronic_acid R²-B(OH)₂ + Base lab1 lab1 lab3 lab3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3] The reactivity of the halide is typically I > Br > OTf > Cl.[3] For less reactive halides like chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to promote this step.[6][7]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. The presence of a base is crucial here. The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R²B(OH)₃]⁻), which then readily transfers its organic moiety to the Pd(II) center, displacing the halide.[8][9][10]

  • Reductive Elimination: In the final step, the two coupled organic fragments (R¹ and R²) are expelled from the palladium coordination sphere, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2] Bulky ligands on the palladium center can facilitate this process.[6]

Deep Dive into Reagents: Making Informed Choices

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of each component. The properties of this compound and its coupling partner dictate the optimal choice of catalyst, base, and solvent.

The Boronic Acid: this compound

This specific reactant possesses a key feature: the N,N-dimethylsulfamoyl group [-NHSO₂(NMe₂)] at the meta-position.

  • Electronic Properties: The sulfamoyl group is strongly electron-withdrawing. This electronic feature can influence the nucleophilicity of the phenyl ring during the transmetalation step. While boronic acids are generally nucleophilic partners, strong electron-withdrawing groups can sometimes slow the reaction.[11]

  • Stability: Boronic acids can be susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved by a proton source.[5] While many are stable solids, proper storage under inert, dry conditions is recommended. The use of boronic esters, such as pinacol or MIDA esters, can enhance stability and allow for sequential couplings.[11]

Table 1: Properties of this compound

Property Value Source
CAS Number 871329-59-8
Molecular Formula C₈H₁₂BNO₄S
Molecular Weight 244.08 g/mol []
Physical Form Solid

| Storage | Inert atmosphere, room temperature | |

The Palladium Catalyst and Ligand

The "catalyst" is a system comprising a palladium source and a ligand. The ligand stabilizes the palladium center, enhances its solubility, and critically modulates its reactivity.

  • Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf). Pd(II) sources must be reduced in situ to the active Pd(0) state for the cycle to begin.[5] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous.[1]

  • Ligands: The choice of ligand is paramount.

    • Triphenylphosphine (PPh₃): A classic, versatile ligand suitable for many standard couplings.

    • Buchwald-type Ligands (e.g., SPhos, XPhos): These are bulky, electron-rich phosphine ligands that are highly effective for coupling challenging substrates, such as aryl chlorides or sterically hindered partners.[1]

    • N-Heterocyclic Carbenes (NHCs): A robust class of ligands that are often more thermally stable than phosphines and can be highly effective.[13]

The Base: The Unsung Hero

The base plays multiple, indispensable roles in the catalytic cycle.[2][8] Its primary function is to activate the boronic acid, but it can also influence the palladium complex itself.[10]

  • Inorganic Bases: These are most common.

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used, effective, and generally mild. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be particularly effective.[4]

    • Phosphates (K₃PO₄): A strong base often used for challenging couplings, including those involving sterically hindered substrates or less reactive chlorides.[14] It can be effective in both aqueous and anhydrous conditions.

    • Hydroxides (NaOH, Ba(OH)₂): Strong bases that can be very effective but may not be compatible with base-sensitive functional groups on the substrates.[9]

  • Organic Bases: Amines like triethylamine (NEt₃) or DIPEA are sometimes used, especially when substrate sensitivity is a concern.[10]

The Solvent System

The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.

  • Common Solvents: Toluene, 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used.[2][6]

  • Aqueous Mixtures: Many Suzuki couplings are performed in a biphasic mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O).[2][15] Water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

Experimental Protocol: A Practical Guide

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Reaction Scheme: Coupling of this compound with 4-bromoanisole.

Table 2: Materials and Reagents

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equiv.
4-Bromoanisole 187.04 187 mg 1.0 1.0
This compound 244.08 293 mg 1.2 1.2
Pd(PPh₃)₄ 1155.56 58 mg 0.05 0.05
K₂CO₃ 138.21 276 mg 2.0 2.0
1,4-Dioxane - 8 mL - -

| Water (degassed) | - | 2 mL | - | - |

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (293 mg, 1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol).[1][4]

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure the atmosphere is completely inert. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[5]

  • Solvent Addition: Using a syringe, add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[4] The mixture will appear as a suspension.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture periodically (e.g., every hour) to check for the consumption of the starting materials.

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the flask to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.

Troubleshooting Common Issues

Low yield or failed reactions are common challenges. A systematic approach is key to identifying the root cause.

Troubleshooting_Workflow start Low or No Conversion Observed reagents 1. Check Reagent Quality start->reagents conditions 2. Verify Reaction Conditions reagents->conditions sub_reagents • Boronic Acid Stability? • Catalyst Activity? • Base Purity? • Solvent Dry/Degassed? analysis 3. Analyze for Side Products conditions->analysis sub_conditions • Degassing Thorough? • Correct Temperature? • Sufficient Mixing? screening 4. Systematically Screen Components analysis->screening sub_analysis • Homocoupling? • Protodeboronation? • Dehalogenation? success Successful Optimization screening->success sub_screening • Screen Ligands • Screen Bases • Screen Solvents

Caption: A systematic workflow for troubleshooting Suzuki-Miyaura reactions.[5]

Table 3: Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion Inactive Catalyst: Pd(0) oxidized to Pd black; Pd(II) precatalyst failed to reduce. Use a fresh batch of catalyst. Ensure rigorous degassing. Try a different precatalyst (e.g., a palladacycle).[3][5]
Boronic Acid Decomposition: Protodeboronation occurred before coupling. Use anhydrous conditions if possible. Try a milder base. Convert the boronic acid to a more stable boronate ester (e.g., MIDA or pinacol).[5]
Insufficiently Active Conditions: Aryl chloride used, or sterically hindered substrate. Switch to a stronger base (e.g., K₃PO₄). Use a more active, bulky ligand (e.g., SPhos). Increase the reaction temperature.[7][16]
Homocoupling of Boronic Acid Presence of Oxygen: O₂ can re-oxidize Pd(0) to Pd(II), which promotes homocoupling. Improve the degassing procedure. Ensure a tight seal on the reaction vessel.[6]
Protodeboronation Excess Water/Protic Source: The C-B bond is cleaved by a proton source. Use an anhydrous solvent and a carefully dried base. Minimize the amount of water in the reaction.[5]

| Difficulty in Purification | Persistent Palladium Impurities | Filter the crude product through a pad of Celite®. Consider using a palladium scavenger resin during work-up. |

Hypothetical Data: Effect of Base on Reaction Yield

To illustrate the impact of reagent choice, the following table presents hypothetical yield data for the model reaction described in Section 3, varying only the base.

Table 4: Influence of Base on the Coupling of 4-Bromoanisole with this compound

Entry Base (2.0 equiv.) Solvent System Temp (°C) Time (h) Yield (%)
1 K₂CO₃ Dioxane/H₂O (4:1) 90 8 85
2 Cs₂CO₃ Dioxane/H₂O (4:1) 90 6 92
3 K₃PO₄ Dioxane/H₂O (4:1) 90 6 95

| 4 | NEt₃ | Toluene | 100 | 12 | 45 |

This data is illustrative and intended to demonstrate the significant impact the choice of base can have on reaction efficiency. Stronger, more soluble bases like Cs₂CO₃ and K₃PO₄ often lead to higher yields and faster reaction times compared to K₂CO₃. Organic bases like NEt₃ are often less effective in this role.[10]

Conclusion

The Suzuki-Miyaura coupling using this compound is a powerful method for accessing novel biaryl structures. Success in this endeavor relies on a solid understanding of the reaction mechanism and a rational approach to selecting the catalyst, base, and solvent. The electron-withdrawing nature of the sulfamoyl group necessitates careful optimization, but with robust conditions, such as those employing active palladium-phosphine catalysts and strong inorganic bases like potassium phosphate, high yields can be reliably achieved. By following the detailed protocols and systematic troubleshooting guide presented, researchers can confidently incorporate this valuable building block into their synthetic programs.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its reliability, mild conditions, and broad functional group tolerance in forging carbon-carbon bonds.[1] This Nobel Prize-winning methodology has become indispensable in the pharmaceutical industry for the synthesis of complex organic molecules, from active pharmaceutical ingredients (APIs) to advanced materials.[1] Central to this transformation is the organoboron reagent, typically a boronic acid, which serves as the nucleophilic partner in the catalytic cycle.

This guide focuses on a particularly valuable, yet specialized, building block: 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid (CAS No. 277295-50-8). This reagent is of significant interest to researchers in drug development due to the incorporation of the N,N-dimethylsulfamoylamino moiety. The sulfonamide group is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. The presence of this group, combined with the synthetic versatility of the boronic acid handle, makes this compound an attractive starting material for generating libraries of novel, drug-like molecules.[2]

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals. It details not just the procedural steps for successful cross-coupling but also the underlying mechanistic principles and critical experimental parameters that govern reaction outcomes when using this specific reagent.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Aryl Halide) PdII_Halide R¹-Pd(II)L₂-X (Aryl Palladium Complex) OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Aryl R¹-Pd(II)L₂-R² (Di-organic Complex) Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product Boronate R²-B(OH)₃⁻ (Activated Boronate) Boronate->Transmetalation R² transfer Base Base (e.g., CO₃²⁻) BoronicAcid R²-B(OH)₂ (Boronic Acid) Base->BoronicAcid BoronicAcid->Boronate Activation

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide or iodide). This step forms a Pd(II) intermediate.

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Key Considerations for this compound

The unique structure of this reagent introduces specific electronic and steric factors that must be considered for optimal reaction performance.

  • Electronic Effects: The (N,N-Dimethylsulfamoyl)amino group is generally considered to be electron-withdrawing. This is inferred from the Hammett substituent constants (σ) of related groups.[5][6] For example, the unsubstituted sulfonamide group (-SO₂NH₂) has a positive σ value, indicating its electron-withdrawing nature. While the amino linker (-NH-) is electron-donating, the powerful sulfonyl group likely dominates the overall electronic character at the meta position. An electron-withdrawing group can decrease the nucleophilicity of the boronic acid, potentially slowing the rate of transmetalation. This may necessitate the use of more active catalyst systems or stronger bases to facilitate the formation of the reactive boronate species.

  • Stability of the Sulfamoyl Group: The N,N-dimethylsulfamoylamino functional group is robust and generally stable under typical Suzuki-Miyaura conditions. The S-N bond is not prone to cleavage by the palladium catalyst or the common bases (e.g., carbonates, phosphates) used in the reaction.

  • Potential for Protodeboronation: A common side reaction for all boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom. This side reaction can be more prevalent with electron-rich boronic acids but can be minimized by using carefully dried solvents, an appropriate excess of the boronic acid, and by ensuring the reaction goes to completion in a reasonable timeframe.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a reliable, general-purpose protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials and Reagents
ReagentCAS No.Molecular WeightStoichiometry (Equivalents)
Aryl Bromide (Ar-Br)Substrate-dep.Substrate-dep.1.0
This compound277295-50-8244.081.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)14221-01-31155.560.02 - 0.05 (2-5 mol%)
Base (e.g., K₂CO₃ or K₃PO₄)584-08-7138.212.0 - 3.0
Solvent (e.g., 1,4-Dioxane/Water, 4:1)123-91-1--
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid (1.2-1.5 eq.) helps to drive the reaction to completion and compensates for any potential homocoupling or protodeboronation side reactions.[7] The choice of base is critical; carbonates and phosphates are commonly effective and tolerate a wide range of functional groups.[7]

  • Solvent Addition: Add the solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-Dioxane and water) to the flask.

    • Rationale: A mixed solvent system, often aqueous, is common for Suzuki couplings. The organic solvent (Dioxane, Toluene, or DME) solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. Alternatively, use three cycles of vacuum-backfill with an inert gas.

    • Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species and can also promote unwanted side reactions. Removing dissolved oxygen is critical for catalyst longevity and reaction efficiency.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

    • Rationale: Tetrakis(triphenylphosphine)palladium(0) is a common and effective pre-catalyst that is already in the active Pd(0) oxidation state. Other catalyst systems, such as Pd(OAc)₂ with a phosphine ligand, can also be used.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Rationale: Heating is generally required to overcome the activation energy for the oxidative addition and transmetalation steps. The optimal temperature will depend on the reactivity of the specific aryl halide.

  • Monitoring: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aryl halide is consumed (typically 2-12 hours).[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive Catalyst2. Insufficiently strong base3. Low reaction temperature1. Ensure proper degassing; use a fresh bottle of catalyst or a different pre-catalyst/ligand combination (e.g., Pd₂(dba)₃ with SPhos or XPhos).2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature, or consider switching to a higher-boiling solvent like toluene.
Protodeboronation Presence of excess water or acid; prolonged reaction time at high temperature.Use anhydrous solvents and ensure the base is sufficiently strong to maintain a basic pH. Increase the equivalents of boronic acid slightly (e.g., to 1.5 eq.). Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Oxygen contamination; high catalyst loading.Ensure thorough degassing. Reduce the catalyst loading to the minimum effective amount (e.g., 1-2 mol%). Use the minimum necessary excess of boronic acid.
Difficult Purification Residual palladium catalyst or byproducts.During workup, consider filtering the diluted reaction mixture through a pad of Celite to remove insoluble palladium species. A charcoal treatment of the crude product solution can also help remove colored impurities.

Conclusion

This compound is a highly valuable reagent for the synthesis of complex molecules in pharmaceutical and materials science research. Its successful application in Suzuki-Miyaura cross-coupling reactions is readily achievable through careful control of key experimental parameters. By understanding the mechanistic underpinnings of the reaction and the specific electronic properties of this substrate, researchers can effectively troubleshoot and optimize their synthetic protocols. The methods detailed in this guide provide a robust foundation for the reliable and efficient construction of novel biaryl structures containing the important sulfamoylamino scaffold.

References

The Pivotal Role of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological and physicochemical properties. Among the versatile building blocks available to the synthetic chemist, 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid has emerged as a reagent of significant interest. Its unique combination of a boronic acid moiety, a well-established handle for palladium-catalyzed cross-coupling reactions, and a polar N,N-dimethylsulfamoyl group, offers a valuable tool for modulating solubility, directing intermolecular interactions, and exploring novel chemical space. This guide provides an in-depth exploration of this building block, complete with detailed protocols and insights into its application.

Core Attributes and Strategic Value

This compound is a white to off-white solid with the chemical formula C8H13BN2O4S and a molecular weight of 244.08 g/mol .[1][2] Its utility in organic synthesis is primarily anchored in two key functional groups: the boronic acid and the N,N-dimethylsulfamoyl-amino group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 277295-50-8[1][2]
Molecular Formula C8H13BN2O4S[1]
Molecular Weight 244.08 g/mol [1]
Appearance White to off-white solid
Melting Point 129-132 °C

The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction's broad functional group tolerance and mild conditions have made it a staple in the synthesis of complex molecules.

The N,N-dimethylsulfamoyl group, on the other hand, imparts several beneficial properties. It is a strong hydrogen bond acceptor and can significantly influence the aqueous solubility and pharmacokinetic profile of a molecule. In the context of drug design, the sulfonamide moiety is a well-recognized pharmacophore found in numerous approved drugs, where it often engages in key binding interactions with biological targets.

Synthesis of the Building Block

The preparation of this compound can be achieved through a multi-step sequence starting from readily available materials. A common approach involves the sulfamoylation of an appropriately substituted aniline derivative, followed by a borylation reaction.

A plausible synthetic route is outlined below:

G cluster_0 Synthesis of this compound A 3-Bromoaniline B N-(3-Bromophenyl)-N,N-dimethylsulfamide A->B Dimethylsulfamoyl chloride, Pyridine C This compound B->C 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 3. H3O+

Caption: A potential synthetic pathway to the title compound.

Protocol 1: Synthesis of N-(3-Bromophenyl)-N,N-dimethylsulfamide

  • To a solution of 3-bromoaniline (1.0 equiv.) in pyridine at 0 °C, add dimethylsulfamoyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(3-bromophenyl)-N,N-dimethylsulfamide.

Protocol 2: Synthesis of this compound

  • Dissolve N-(3-bromophenyl)-N,N-dimethylsulfamide (1.0 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 equiv., solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture for 1 hour at -78 °C.

  • Add triisopropyl borate (1.2 equiv.) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 2M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl-aryl structures. These motifs are prevalent in many biologically active compounds, including kinase inhibitors.

G cluster_1 Suzuki-Miyaura Cross-Coupling Workflow Reactants This compound + Aryl/Heteroaryl Halide Reaction Reaction Mixture Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Heating Heating (e.g., 80-100 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Biaryl/Heteroaryl-Aryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

  • In a reaction vessel, combine this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Suzuki-Miyaura Reaction Conditions

Aryl HalideCatalystBaseSolventTemperature (°C)
2-ChloropyrimidinePd(dppf)Cl2Na2CO31,4-Dioxane/H2O100
4-BromoanisolePd(PPh3)4K2CO3Toluene/EtOH/H2O90
3-IodopyridinePd2(dba)3 / SPhosK3PO4Dioxane80

Note: These are representative conditions and may require optimization for specific substrates.

Application in the Synthesis of Biologically Active Molecules

While specific named drug candidates synthesized using this compound are not extensively documented in readily available literature, its structural motifs are present in numerous patented compounds, particularly in the domain of kinase inhibitors.[3] The combination of the phenylsulfonamide core with a biaryl linkage is a common strategy for targeting the ATP-binding site of kinases.

For instance, the synthesis of substituted pyrimidine derivatives, a common core in many kinase inhibitors, can be readily achieved via Suzuki-Miyaura coupling.

Example Application: Synthesis of a Pyrimidine-based Kinase Inhibitor Scaffold

The coupling of this compound with a 2,4-dichloropyrimidine can be performed regioselectively at the more reactive C4 position, followed by a subsequent nucleophilic aromatic substitution at the C2 position to build molecular complexity. This approach allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the favorable physicochemical properties imparted by the N,N-dimethylsulfamoyl group, makes it an attractive reagent for the synthesis of complex molecules with potential biological activity. The protocols and insights provided herein serve as a guide for researchers and scientists in leveraging the full potential of this important synthetic tool in their drug discovery and development endeavors.

References

Palladium catalyst systems for 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium Catalyst Systems for Suzuki-Miyaura Cross-Coupling Reactions of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid

Introduction: The Strategic Importance of the Sulfonamide Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the this compound scaffold is a building block of significant interest. The sulfonamide group is a ubiquitous feature in a multitude of approved pharmaceuticals, prized for its ability to act as a hydrogen bond donor and acceptor, improve pharmacokinetic properties, and serve as a stable, non-hydrolyzable mimic of other functional groups. Its incorporation into biaryl structures via the Suzuki-Miyaura cross-coupling reaction allows for the systematic exploration of chemical space in the development of novel therapeutics.[1][2]

This palladium-catalyzed reaction is a cornerstone of synthetic chemistry, enabling the efficient formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates with remarkable functional group tolerance.[3][4] However, the electronic properties of the N,N-Dimethylsulfamoyl group and the inherent reactivity of the boronic acid necessitate a carefully considered approach to catalyst system selection and protocol design. This guide provides a detailed examination of palladium catalyst systems, mechanistic insights, and field-proven protocols tailored for reactions involving this critical substrate, aimed at researchers, scientists, and drug development professionals.

Core Principles: Deconstructing the Suzuki-Miyaura Catalytic Cycle

The efficacy of any Suzuki-Miyaura coupling hinges on the smooth operation of a three-step catalytic cycle.[3] Understanding this cycle is paramount to rational catalyst selection and troubleshooting. The process is generally understood to involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and concluding with reductive elimination to yield the desired product and regenerate the active catalyst.[5]

Suzuki_Miyaura_Catalytic_Cycle pd0 L₂Pd⁰ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex L₂PdII(Ar¹)(X) (Palladium(II) Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar²-B(OH)₂ + Base diaryl_pd L₂PdII(Ar¹)(Ar²) (Diaryl Palladium Complex) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination Ar¹-Ar² (Product) reductive_elimination->pd0

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Key Players and Their Roles:
  • Palladium Precatalyst: The reaction is catalyzed by a Pd(0) species. While Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, it is more common to use air-stable Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or palladacycles.[6] These are reduced in situ to the active Pd(0) state. The choice of precatalyst can significantly impact the initiation and overall efficiency of the reaction.[6]

  • Ligands: The Engine of Catalysis: Ligands are arguably the most critical component for challenging couplings. They stabilize the palladium center, modulate its reactivity, and prevent the formation of inactive palladium black. For substrates like aryl chlorides or those bearing potentially coordinating groups, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are often essential.[5] These ligands promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination, leading to higher yields and faster reaction times.[2][5]

  • Base: The base plays a crucial role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[7][8] The strength and nature of the base can influence reaction rates and substrate compatibility.

  • Solvent: The solvent system must solubilize the reactants and facilitate the reaction. Aprotic solvents like dioxane, toluene, or tetrahydrofuran (THF) are frequently used, often in combination with water to dissolve the inorganic base.[8][9] Proper degassing of the solvent to remove oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[3]

Recommended Palladium Catalyst Systems

The presence of the N,N-dimethylsulfamoyl group introduces a moderate electron-withdrawing effect, which can influence the reactivity of the boronic acid. The selection of a robust and highly active catalyst system is therefore recommended to ensure efficient coupling, especially with less reactive coupling partners like aryl chlorides.

Catalyst System (Precatalyst + Ligand)Typical Coupling PartnerBaseSolvent SystemTemp (°C)Key Considerations & Advantages
Pd₂(dba)₃ + SPhos Aryl Bromides, Aryl Chlorides, TriflatesK₃PO₄Toluene, Dioxane, or THF / H₂O80-110Highly general and efficient for challenging substrates. SPhos is a bulky, electron-rich ligand that promotes fast reductive elimination.[10]
Pd(OAc)₂ + XPhos Aryl Bromides, Aryl ChloridesK₃PO₄, K₂CO₃Toluene, THF80-100XPhos is another highly effective Buchwald ligand, often successful for heteroaryl couplings and sterically hindered substrates.[11]
Pd(PPh₃)₄ Aryl Iodides, Aryl BromidesNa₂CO₃, K₂CO₃Toluene/Ethanol/H₂O, DME80-100A classic, "workhorse" catalyst. Best for more reactive aryl halides. May be less effective for challenging aryl chlorides.[9]
Pd(dppf)Cl₂ Aryl Bromides, some Aryl ChloridesK₂CO₃, Cs₂CO₃Dioxane, DMF80-100A reliable catalyst, particularly effective for preventing protodeboronation of sensitive boronic acids.[10]
NHC-Pd Complexes (e.g., PEPPSI) Aryl Bromides, Aryl ChloridesK₂CO₃, K₃PO₄Toluene, Dioxane60-110N-Heterocyclic Carbene (NHC) ligands offer strong Pd-C bonds, leading to highly stable and active catalysts.[12][13]

Experimental Protocols

The following protocols provide a reliable starting point. Optimization may be required for specific substrate combinations to achieve the best results.[3]

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents (Boronic Acid, Aryl Halide, Base, Catalyst, Ligand) setup->reagents solvent 3. Add Degassed Solvent reagents->solvent reaction 4. Heat Reaction (Conventional or Microwave) solvent->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Work-up (Quench, Extract, Wash) monitoring->workup Complete purification 7. Purification (Column Chromatography) workup->purification analysis 8. Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: General Procedure using Conventional Heating

This protocol is designed for a 1.0 mmol scale reaction.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

  • Deionized Water (0.5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or sealed vial, condenser)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, ligand, and base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is typically done by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.[14]

  • Solvent Addition: Add the degassed organic solvent and water via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer again with ethyl acetate (2 x 10 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[15]

Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization

This method is ideal for quickly screening conditions or for library synthesis.[9]

Materials:

  • Same as Protocol 1, but scaled down for a microwave vial (e.g., 0.25 mmol scale).

Procedure:

  • Vessel Preparation: In a dedicated microwave reaction vial equipped with a small magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, ligand, and base.

  • Solvent Addition: Add the degassed solvent(s).

  • Sealing: Securely cap the vial.

  • Reaction: Place the vial in the microwave reactor. Set the desired temperature (e.g., 120-150 °C) and time (e.g., 10-30 minutes).[15]

  • Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, work-up and purify the product as described in Protocol 1.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere. Oxygen can irreversibly deactivate the catalyst.

    • Reagent Quality: Verify the purity and dryness of reagents and solvents. Boronic acids can degrade over time.

    • Base Strength: If using a mild base like K₂CO₃ with a less reactive aryl chloride, consider switching to a stronger base like K₃PO₄.[5]

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with trace water or protic sources to replace the B(OH)₂ group with a hydrogen atom. Using a precise stoichiometry of the boronic acid (1.1-1.2 equivalents) and ensuring a sufficiently active catalyst system can minimize this pathway.[3]

  • Homocoupling: The formation of a biaryl from two molecules of the boronic acid can occur. This is often minimized by using the correct stoichiometry and ensuring slow addition of reagents if necessary.[3]

  • Catalyst Inhibition: While the sulfonamide group is generally well-tolerated, functional groups containing sulfur can sometimes interact with the palladium center.[10] Using robust, sterically-hindered ligands helps shield the metal and prevent unwanted coordination.

By leveraging the appropriate palladium catalyst system and adhering to meticulous experimental technique, the Suzuki-Miyaura coupling of this compound can be a highly reliable and powerful tool for the synthesis of complex molecular architectures in drug discovery and development.

References

Application Notes and Protocols: Strategic C-C Bond Formation Utilizing 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sulfamoylphenyl Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The 3-[(N,N-Dimethylsulfamoyl)amino]phenyl group has emerged as a privileged scaffold in medicinal chemistry. Its prevalence in a range of biologically active agents stems from its ability to engage in key hydrogen bonding interactions, modulate physicochemical properties such as solubility and lipophilicity, and serve as a versatile synthetic handle for molecular elaboration. Boronic acids, and their derivatives, have become indispensable tools in this endeavor, largely due to the advent of robust and versatile cross-coupling methodologies.[1][2][3][4][5] Notably, the Suzuki-Miyaura reaction has revolutionized the construction of carbon-carbon bonds, offering a mild and highly functional group tolerant method for the union of diverse molecular fragments.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid in C-C bond formation via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss critical parameters for successful reaction optimization.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[7] The catalytic cycle, illustrated below, is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (Aryl/Vinyl Halide) R1X->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate Base Base (e.g., K₂CO₃, CsF) Base->Borate Borate->Transmetalation Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine boronic acid, aryl bromide, and K₂CO₃ in a reaction flask B Evacuate and backfill with N₂/Ar (3x) A->B C Add 1,4-dioxane and degassed water B->C D Add Pd(dppf)Cl₂·CH₂Cl₂ C->D E Heat the reaction mixture (e.g., 80-100 °C) with stirring D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to room temperature F->G H Dilute with ethyl acetate and wash with water and brine G->H I Dry organic layer (Na₂SO₄), filter, and concentrate H->I J Purify by column chromatography I->J

References

Application Notes and Protocols: 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of Phenylboronic Acids in Oncology

Phenylboronic acid (PBA) and its derivatives have garnered significant attention in oncology for their unique chemical properties and multifaceted anti-cancer activities.[1][2] These compounds are characterized by a boronic acid group (-B(OH)₂) attached to a phenyl ring, which allows for selective and reversible binding to diol-containing molecules, such as sialic acids that are often overexpressed on the surface of cancer cells.[1][2] This inherent targeting ability, coupled with their capacity to act as enzyme inhibitors, has positioned PBA derivatives as promising candidates for targeted cancer therapy and diagnostics.[1][2]

The therapeutic potential of boronic acid-containing compounds is exemplified by the FDA-approved proteasome inhibitor bortezomib, used in the treatment of multiple myeloma.[3][4][5] The success of bortezomib has spurred the development of a diverse range of boronic acid derivatives with various applications in cancer research, from inhibiting cancer cell proliferation and migration to enabling novel drug delivery systems.[1][4]

This guide focuses on a specific derivative, 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid , and explores its potential applications in cancer research. While direct, extensive literature on this particular compound is emerging, its structural features suggest mechanisms of action analogous to other well-studied phenylboronic acids. These application notes will provide a comprehensive overview of its likely mechanisms and detailed protocols for its investigation as a potential anti-cancer agent.

Compound Profile: this compound

Property Value Source
Molecular Formula C₈H₁₂BNO₄S[6]
Molecular Weight 229.06 g/mol [6]
CAS Number 871329-59-8[6]
Synonyms 3-[(dimethylamino)sulfonyl]phenylboronic acid[7]
Physical Form Solid[7]
Purity ≥98%[7]

Plausible Mechanisms of Anti-Cancer Activity

Based on the known biological activities of phenylboronic acid derivatives, this compound likely exerts its anti-cancer effects through several key mechanisms:

  • Enzyme Inhibition: The boronic acid moiety is a known pharmacophore for inhibiting serine proteases.[5] It can form a stable, reversible covalent bond with the catalytic serine residue in the active site of enzymes like the proteasome.[4] Inhibition of the proteasome disrupts cellular protein homeostasis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[4][5]

  • Targeting Sialic Acid on Cancer Cells: Cancer cells often exhibit aberrant glycosylation, leading to an overexpression of sialic acids on their surface.[1] Phenylboronic acids can selectively bind to these sialic acids, allowing for targeted delivery of the compound to cancer cells while minimizing effects on healthy tissues.[1][2]

  • Induction of Apoptosis and Cell Cycle Arrest: By disrupting key cellular processes through enzyme inhibition or other mechanisms, this compound is anticipated to induce programmed cell death (apoptosis) and halt the cell cycle, thereby preventing tumor growth.[6] Preliminary studies on this compound suggest it can induce cell cycle arrest at the G2/M phase.[6]

  • Inhibition of Cancer Cell Migration: Phenylboronic acids have been shown to inhibit the migration of cancer cells, a critical step in metastasis.[8] This is potentially achieved by interfering with signaling pathways that control the actin cytoskeleton, such as the Rho GTPase family.[8]

Mechanism_of_Action Potential Anti-Cancer Mechanisms of this compound Compound This compound Proteasome Proteasome Inhibition Compound->Proteasome SialicAcid Sialic Acid Targeting on Cancer Cells Compound->SialicAcid Apoptosis Induction of Apoptosis Proteasome->Apoptosis CellCycle Cell Cycle Arrest (G2/M) Proteasome->CellCycle SialicAcid->Apoptosis Migration Inhibition of Cell Migration Apoptosis->Migration

Caption: Potential anti-cancer mechanisms.

Experimental Protocols

The following protocols are designed to investigate the anti-cancer properties of this compound.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, DU-145 prostate cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow MTT Assay Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound (and control) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Read Absorbance at 570 nm AddDMSO->Read Analyze Calculate IC50 Read->Analyze

Caption: MTT Assay Workflow.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells per well in a 6-well plate.

    • After 24 hours, treat the cells with the compound at its IC₅₀ concentration (determined from the MTT assay) and a vehicle control.

    • Incubate for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples using a flow cytometer.

    • Gate the cell population to exclude debris and doublets.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the control.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by the compound.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for cell cycle analysis (Protocol 2, step 1).

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the samples immediately by flow cytometry.

    • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant and compare the treated samples to the control.

Expected Outcomes and Interpretation

Assay Expected Outcome with Active Compound Interpretation
MTT Assay Dose-dependent decrease in cell viability; calculable IC₅₀ value.The compound is cytotoxic and/or anti-proliferative to the cancer cells.
Cell Cycle Analysis Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M).The compound disrupts cell cycle progression at a specific checkpoint.
Apoptosis Assay Increased percentage of Annexin V-positive cells.The compound induces programmed cell death.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anti-cancer agents. The protocols outlined in this guide provide a foundational framework for characterizing its biological activity. Further investigations should focus on:

  • In vivo efficacy studies: Evaluating the compound's anti-tumor activity in animal models.

  • Mechanism of action studies: Identifying the specific molecular targets and signaling pathways affected by the compound.

  • Pharmacokinetic and toxicity studies: Assessing the compound's absorption, distribution, metabolism, excretion, and safety profile.

The unique properties of phenylboronic acids, combined with the specific structural modifications of this compound, warrant a thorough investigation into its potential as a next-generation cancer therapeutic.

References

The Suzuki-Miyaura Cross-Coupling with Substituted Boronic Acids: A Practical Guide to Procedure and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power to form carbon-carbon bonds with exceptional reliability and functional group tolerance. First discovered in 1979, its impact has been so profound that it was recognized with the 2010 Nobel Prize in Chemistry.[1][2] For researchers in drug discovery and materials science, the Suzuki-Miyaura reaction is an indispensable tool for constructing complex molecular architectures, particularly biaryl and heteroaryl motifs that are prevalent in pharmaceuticals.[3][4][5][6] This guide provides a detailed exploration of the reaction's general procedure, focusing on the critical interplay of its core components, a step-by-step experimental protocol, and a systematic approach to troubleshooting and optimization.

The Core Mechanism: A Palladium-Catalyzed Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered on a palladium catalyst. The cycle, which shuttles palladium between the Pd(0) and Pd(II) oxidation states, consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] A thorough understanding of this mechanism is paramount for rational optimization and troubleshooting.

The catalytic cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (oxidative addition), forming a Pd(II) complex. This is often the rate-determining step.[7] Following this, the organic moiety from the activated organoboron species is transferred to the palladium center, displacing the halide (transmetalation). Finally, the two organic partners on the palladium complex couple and are expelled (reductive elimination), forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Catalytic_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 L₂Pd⁰ (Active Catalyst) inv1 pd0->inv1 Oxidative Addition r1_x R¹-X (Aryl Halide) r1_x->pd0 oa_complex L₂PdII(R¹)(X) inv2 oa_complex->inv2 Transmetalation boronate R²-B(OR)₃⁻ (Activated Boronate) boronate->oa_complex tm_complex L₂PdII(R¹)(R²) product R¹-R² (Coupled Product) tm_complex->product inv3 tm_complex->inv3 Reductive Elimination inv1->oa_complex inv2->tm_complex inv3->pd0

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Deconstructing the Reaction: A Guide to Core Components

The success of a Suzuki-Miyaura coupling is critically dependent on the judicious selection of its five core components. Each choice has a direct causal effect on the reaction's rate, yield, and scope.

The Organoboron Reagent (The Nucleophile)

The organoboron species is the nucleophilic partner in the coupling. While many forms exist, the most common are boronic acids and their ester derivatives.

  • Boronic Acids (RB(OH)₂): These are often the default choice due to their commercial availability and ease of preparation.[1] However, they can be prone to decomposition, most notably through protodeboronation, where the C-B bond is cleaved by a proton source, especially in aqueous, basic conditions.[1] This side reaction is accelerated in substrates containing certain structural motifs, such as 2-heteroaryls.[1]

  • Boronic Esters: To enhance stability and prevent premature decomposition, boronic acids are often converted to esters.[1]

    • Pinacol Esters (Bpin): These are the most popular choice, offering significantly improved stability over the corresponding acids.[1]

    • Neopentyl Glycol & MIDA Esters: These represent further advancements, with MIDA (N-methyliminodiacetic acid) esters providing exceptional stability, allowing for chromatography and sequential reactions.

The electronic nature of the substituents on the boronic acid can influence reactivity. Electron-deficient arylboronic acids can be prone to protodeboronation, while very electron-rich derivatives may undergo transmetalation more slowly.[10]

The Organic (Pseudo)halide (The Electrophile)

The electrophilic partner is typically an organic halide or a pseudohalide like a triflate. The reactivity of the C-X bond towards oxidative addition is the key determinant of success.

  • Reactivity Order: The ease of oxidative addition follows the trend: I > Br ≈ OTf >> Cl .[11] Iodides and bromides are the most common and reliable electrophiles.[1]

  • Chlorides and Other Substrates: Aryl chlorides are economically attractive but are significantly less reactive.[1][12] Their successful coupling requires more forcing conditions and, crucially, the use of highly active catalysts, typically featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[1][8][12]

  • Electronic Effects: Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, making these substrates more reactive.[1]

The Palladium Catalyst and Ligands

The catalyst is the heart of the reaction. While the active species is Pd(0), stable Pd(II) precatalysts are often used, which are reduced in situ.[13]

  • Palladium Sources: Common precatalysts include Pd(OAc)₂, PdCl₂(dppf), and Pd₂(dba)₃.[12] Pd(PPh₃)₄ is a source of Pd(0) that can often be used directly.

  • The Role of Ligands: Ligands are critical for stabilizing the palladium center and tuning its reactivity.[12]

    • Electron-rich ligands (like alkylphosphines and NHCs) promote the oxidative addition step, which is vital for unreactive electrophiles like aryl chlorides.[1][12]

    • Bulky ligands (like t-butylphosphines) facilitate the final reductive elimination step, accelerating catalyst turnover.[1][12]

    • Common Ligands: Triphenylphosphine (PPh₃) is a classic, cost-effective ligand. For more challenging couplings, advanced dialkylbiaryl phosphines (e.g., SPhos, XPhos) and NHCs are often required to achieve high yields.[3]

The Base

The base is not a mere spectator; it plays an essential role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[14][15] The choice of base can dramatically impact the reaction outcome.

Base Type Examples Typical Use Case & Rationale Yield Range
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃The most common choice. Moderately strong, well-tolerated by many functional groups. Often used in aqueous solvent mixtures.[16][17]Good to Excellent
Phosphates K₃PO₄A stronger base than carbonates, often effective when others fail, especially with sterically hindered substrates or aryl chlorides.[16]Good to Excellent
Hydroxides NaOH, KOH, Ba(OH)₂Strong bases that can be effective but may promote side reactions with base-sensitive functional groups.[14][16]Variable (70-90%)[14]
Fluorides KF, CsFMild bases particularly useful for substrates with base-sensitive groups (e.g., esters). Fluoride is believed to activate the boronic acid uniquely.[14][15][16]Moderate to High
Organic Bases Et₃N, DIPEAGenerally weaker and less common, but can be used for specific applications with highly sensitive substrates.[14]Variable
The Solvent

The solvent system must solubilize the reactants and facilitate the interaction between organic and inorganic components.

  • Common Solvents: A wide range of solvents can be used, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF, DMAc).[1]

  • The Role of Water: Often, a small amount of water is added as a co-solvent.[1] This serves two main purposes: it helps dissolve the inorganic base (like K₂CO₃) and is believed to facilitate the transmetalation step via a bridging hydroxide ligand between palladium and boron.[1] Typical ratios range from 2:1 to 10:1 organic solvent to water.[1]

  • Anhydrous Conditions: While less common, recent advancements have shown that Suzuki couplings can proceed rapidly under completely anhydrous conditions, often using bases like TMSOK, where the trimethylsilonate anion may act as the bridging ligand.[1]

General Experimental Protocol

This section provides a generalized, step-by-step procedure for a typical Suzuki-Miyaura cross-coupling reaction. Reactant quantities and conditions should be optimized for each specific substrate combination.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation Weigh aryl halide (1.0 eq), boronic acid (1.2-1.5 eq), base (2-3 eq), and catalyst (1-5 mol%). B 2. Inert Atmosphere Setup Place reagents in an oven-dried flask. Evacuate and backfill with N₂ or Ar (3x). A->B C 3. Solvent Addition Add degassed organic solvent and water (if applicable) via syringe. B->C D 4. Reaction Heat to desired temperature (e.g., 65-100 °C) with vigorous stirring. C->D E 5. Monitoring Track progress via TLC, GC-MS, or LC-MS until starting material is consumed. D->E F 6. Work-up Cool to RT. Dilute with water and extract with an organic solvent (e.g., EtOAc). E->F G 7. Purification Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. Purify via column chromatography. F->G H 8. Analysis Confirm structure and purity of the final product (NMR, MS). G->H

Caption: A standard workflow for performing a Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 eq.), the substituted boronic acid or ester (1.2–1.5 eq.), the base (e.g., K₂CO₃, 2.0–3.0 eq.), and the palladium catalyst/precatalyst with ligand (1–5 mol %).[18][7]

  • Establish Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can oxidize the catalyst.[7]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.[18][7] Ensure solvents are properly degassed by sparging with an inert gas for 15-30 minutes prior to use.

  • Reaction Execution: Place the flask in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically 65–100 °C).[18] Vigorous stirring is essential, especially for heterogeneous mixtures.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).[18][19]

  • Isolation and Purification: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[18]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.[18]

Troubleshooting and Optimization

When a Suzuki-Miyaura reaction yields suboptimal results, a systematic approach to troubleshooting is essential. Low conversion or the formation of side products can often be traced back to specific issues with reagents or conditions.[13]

Troubleshooting_Workflow Figure 3: A Systematic Troubleshooting Workflow Start Low Conversion Observed CheckReagents 1. Verify Reagent Quality - Is boronic acid stable? - Is catalyst active? - Is base anhydrous/pure? - Are solvents degassed? Start->CheckReagents Start Here CheckConditions 2. Review Reaction Conditions - Was degassing adequate? - Is temperature optimal? - Is mixing sufficient? - Is concentration correct? CheckReagents->CheckConditions If reagents are OK AnalyzeSideProducts 3. Analyze Side Products - Homocoupling? (→ O₂ present) - Protodeboronation? (→ check base/H₂O) - Dehalogenation? (→ check solvent/base) CheckConditions->AnalyzeSideProducts If conditions are correct Screening 4. Systematic Component Screening - Screen different bases - Screen different catalysts/ligands - Screen different solvents AnalyzeSideProducts->Screening If side products identified Success Successful Optimization Screening->Success

Caption: A logical workflow for diagnosing and solving common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive Catalyst: The Pd(0) source has degraded to inactive palladium black, or the Pd(II) precatalyst was not properly reduced.[13]Use a fresh batch of catalyst or test it on a reliable, known reaction. Consider using a more robust precatalyst.[13]
Poor Degassing: Oxygen in the reaction mixture has oxidized and deactivated the Pd(0) catalyst.[13]Ensure the reaction setup is fully purged with an inert gas. Degas all solvents thoroughly before use.[13]
Suboptimal Base/Solvent: The chosen base or solvent system is not effective for the specific substrate combination.Screen a panel of different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF).[13]
Protodeboronation Boronic Acid Instability: The boronic acid is unstable under the reaction conditions (e.g., high temperature, strong aqueous base).[13]Use milder conditions (lower temperature, weaker base like KF). Convert the boronic acid to a more stable ester (e.g., pinacol ester).[13]
Homocoupling of Boronic Acid Presence of Oxygen: O₂ can re-oxidize Pd(0) to Pd(II), which can promote the coupling of two boronic acid molecules.[1][13]Rigorous degassing is the best preventative measure. Using a direct Pd(0) source can sometimes help.[13]
Dehalogenation of Aryl Halide Hydrogen Source: Trace water or an alcohol solvent can act as a hydride source, leading to the reduction of the aryl halide.[13]Use anhydrous solvents and ensure all reagents are dry if this side reaction is prevalent.

References

Application Notes: Synthesis of Biaryl Compounds Using 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a paramount method for constructing these C(sp²)–C(sp²) bonds, celebrated for its mild conditions, functional group tolerance, and the stability of the requisite organoboron reagents.[4][5] This guide focuses on the application of a specialized building block, 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid, in the synthesis of complex biaryl compounds. The presence of the N,N-dimethylsulfamoyl group offers a unique electronic and steric profile, potentially influencing reaction kinetics and providing a handle for further functionalization, making it a reagent of significant interest for drug development professionals.[6][7]

The Suzuki-Miyaura Reaction: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing the synthesis of biaryl compounds. The reaction is typically catalyzed by a palladium(0) complex and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated palladium(0) species, forming a palladium(II) intermediate.[8][9] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[4]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) center. A base is essential for this step, as it activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[10][11][12] This boronate then reacts with the palladium(II) halide complex, displacing the halide and forming a new palladium(II)-aryl intermediate.[13]

  • Reductive Elimination: The final step is the reductive elimination from the cis-diorganopalladium(II) complex, which forms the desired biaryl product (Ar-Ar') and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5][14]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Pd(II)_Intermediate Ar-Pd(II)L₂-X Pd(0)L2->Pd(II)_Intermediate Ar-X Ox_Add Oxidative Addition Diaryl_Pd(II) Ar-Pd(II)L₂-Ar' Pd(II)_Intermediate->Diaryl_Pd(II) Ar'B(OH)₂ Base Transmetalation Transmetalation Diaryl_Pd(II)->Pd(0)L2 Ar-Ar' Product Biaryl Product (Ar-Ar') Red_Elim Reductive Elimination ArX Aryl Halide (Ar-X) ArBOH2 Boronic Acid (Ar'B(OH)₂) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol details a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials and Reagents:

ReagentFormulaM.W.Amount (mmol)Equiv.
Aryl BromideAr-Br-1.01.0
This compoundC₈H₁₃BN₂O₄S259.081.21.2
Palladium(II) AcetatePd(OAc)₂224.500.020.02
TriphenylphosphinePPh₃262.290.040.04
Potassium CarbonateK₂CO₃138.212.02.0
1,4-DioxaneC₄H₈O₂88.1110 mL-
WaterH₂O18.022 mL-

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 0.02 equiv.), triphenylphosphine (0.04 mmol, 0.04 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition and Degassing: Add 1,4-dioxane (10 mL) and water (2 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.[15][16]

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.[5]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[5][17] The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[17][18]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Bromide, Boronic Acid, Catalyst, Base B Add Solvents (Dioxane/Water) A->B C Degas with Inert Gas B->C D Heat and Stir (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F Reaction Complete G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Key Considerations and Troubleshooting

  • Choice of Catalyst: While Pd(OAc)₂/PPh₃ is a common and effective catalyst system, other palladium sources and ligands can be employed.[1] For challenging couplings, particularly with aryl chlorides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be necessary to facilitate the oxidative addition step.[4][19] Pre-catalysts that rapidly form the active Pd(0) species can be advantageous for unstable boronic acids.[20]

  • Base Selection: The choice of base is critical and can significantly impact the reaction outcome.[12] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[15][21] The base not only facilitates the formation of the boronate "ate" complex but also influences the overall reaction kinetics.[10] The solubility and strength of the base should be considered based on the specific substrates and solvent system.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[16] Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The ratio of organic solvent to water can be adjusted to optimize solubility and reaction rate.

  • Protodeboronation: A common side reaction is the protodeboronation of the boronic acid, where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding arene and reducing the yield of the desired biaryl product.[2] This can be minimized by using carefully dried solvents, an appropriate base, and avoiding prolonged reaction times at high temperatures.

Conclusion

The Suzuki-Miyaura cross-coupling reaction using this compound is a robust and versatile method for the synthesis of functionalized biaryl compounds. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions—including the catalyst system, base, and solvent—are key to achieving high yields and purity. This protocol provides a solid foundation for researchers and drug development professionals to successfully employ this valuable building block in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the use of this versatile reagent in cross-coupling reactions.

Compound Profile: this compound

Synonyms: 3-[(dimethylamino)sulfonyl]phenylboronic acid CAS Number: 277295-50-8[][2][3] Molecular Formula: C₈H₁₂BNO₄S Molecular Weight: 244.08 g/mol []

Storage and Handling: this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, at room temperature. Boronic acids, in general, can be sensitive to moisture and air, which may lead to degradation over time.[4]

Experimental Guide: General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of specific parameters may be necessary for different substrates.

Reaction Scheme:

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

Step-by-Step Procedure:

  • Vessel Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, followed by the degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of reaction conditions for this compound.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. The presence of oxygen can lead to catalyst decomposition.

    • Solution: Use a fresh batch of catalyst or a more robust, air-stable precatalyst. Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[5]

  • Improper Base Selection: The base plays a crucial role in the transmetalation step. The choice of base is often dependent on the solvent and the specific substrates.

    • Solution: For sensitive substrates, consider using a milder base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry for anhydrous reactions.[6]

  • Poor Reagent Quality: Boronic acids can degrade over time.

    • Solution: Verify the purity of the boronic acid and the aryl halide. Consider using a fresh bottle of this compound.

Issue 2: Significant Protodeboronation

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, especially with electron-rich boronic acids.

Possible Causes and Solutions:

  • Strong Base and Protic Solvents: The combination of a strong base and water can accelerate protodeboronation.

    • Solution: Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF). Running the reaction under anhydrous conditions can significantly reduce this side reaction.[5]

  • Elevated Temperatures: High reaction temperatures can promote protodeboronation.

    • Solution: Attempt the reaction at a lower temperature for a longer duration.

Issue 3: Homocoupling of the Boronic Acid

Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid.

Possible Causes and Solutions:

  • Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.

    • Solution: Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.

  • Use of a Pd(II) Precatalyst: If the reduction to Pd(0) is slow, the remaining Pd(II) can promote homocoupling.

    • Solution: Consider starting with a Pd(0) source like Pd(PPh₃)₄ or use a precatalyst that rapidly generates the active Pd(0) species.

Frequently Asked Questions (FAQs)

Q1: What is the role of the sulfamoyl group in the reactivity of this compound?

The N,N-Dimethylsulfamoyl group is an electron-withdrawing group. In the context of Suzuki-Miyaura coupling, electron-withdrawing substituents on the phenylboronic acid can increase its Lewis acidity, which can influence the transmetalation step.

Q2: How do I choose the optimal palladium catalyst and ligand?

The choice of catalyst and ligand is highly dependent on the electronic and steric properties of both the boronic acid and the coupling partner. For challenging couplings, such as those involving sterically hindered substrates or electron-rich aryl halides, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) are often effective.[5][6]

Q3: Can I use microwave irradiation to accelerate the reaction?

Yes, microwave-assisted Suzuki-Miyaura coupling can often significantly reduce reaction times. A typical microwave protocol might involve heating the reaction mixture to 120-150 °C for 10-30 minutes.[7] It is crucial to use a sealed vessel designed for microwave chemistry.

Q4: Is water always necessary in a Suzuki-Miyaura coupling?

Not always, but it can be beneficial. In some cases, a small amount of water can increase the solubility of the base and facilitate the hydrolysis of boronic esters to the more reactive boronic acids.[5] However, for substrates prone to protodeboronation, anhydrous conditions are preferred.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Ar' Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar'B(OH)2 Ar'B(OH)₂ Boronic Acid Ar'B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-OR'(L2) ArX Ar-X Aryl Halide ArX->Ar-Pd(II)-X(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield cluster_catalyst Catalyst System cluster_reagents Reagents cluster_conditions Reaction Conditions Start Low or No Yield Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Reagents Check Reagents Start->Check_Reagents Optimize_Conditions Optimize Conditions Start->Optimize_Conditions Degassing Degassing (O₂ exclusion) Check_Catalyst->Degassing Catalyst_Quality Ligand/Catalyst Quality Check_Catalyst->Catalyst_Quality Precatalyst_Activation Pre-catalyst Activation Check_Catalyst->Precatalyst_Activation Boronic_Acid_Quality Boronic Acid Quality Check_Reagents->Boronic_Acid_Quality Base_Quality Base Quality/Choice Check_Reagents->Base_Quality Solvent_Purity Solvent Purity Check_Reagents->Solvent_Purity Temperature Temperature Optimize_Conditions->Temperature Reaction_Time Reaction Time Optimize_Conditions->Reaction_Time Concentration Concentration Optimize_Conditions->Concentration

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: A Guide to Preventing Protodeboronation of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge encountered in synthetic chemistry: the protodeboronation of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid. Here, we move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Understanding the Challenge: The Instability of an Electron-Deficient Arylboronic Acid

Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond[1]. This process is a significant issue for many arylboronic acids, particularly those bearing electron-withdrawing substituents[1]. The this compound is a case in point. The sulfamoyl group at the meta-position significantly decreases the electron density of the aromatic ring, making the C-B bond more susceptible to cleavage.

This degradation pathway leads to the formation of N,N-dimethylbenzenesulfonamide as a byproduct, reducing the yield of your desired cross-coupled product and complicating purification. The propensity for protodeboronation is highly dependent on reaction conditions, especially pH, temperature, and the presence of water[1][2][3].

The Mechanism of Protodeboronation

Protodeboronation can proceed through several pathways, which are heavily influenced by the pH of the reaction medium[1][3][4]. For non-basic arylboronic acids, the two primary mechanisms are:

  • Acid-Catalyzed: In acidic conditions, the boronic acid is protonated, facilitating the cleavage of the C-B bond.

  • Base-Catalyzed: Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate form ([ArB(OH)₃]⁻). This boronate can then react with a proton source, such as water, leading to protodeboronation[1][5]. For highly electron-deficient arylboronic acids, a competing mechanism involving the formation of a transient aryl anion can also occur under basic conditions[1][5].

Given that many cross-coupling reactions, such as the Suzuki-Miyaura coupling, are performed under basic conditions, the base-catalyzed pathway is of primary concern when working with this compound.

Protodeboronation_Mechanism ArBOH2 Ar-B(OH)₂ ArBOH3_neg [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3_neg + OH⁻ (Base Catalysis) ArBOH3_neg->ArBOH2 - OH⁻ ArH Ar-H (Protodeboronation Product) ArBOH3_neg->ArH + H₂O (Proton Source) BOH3 B(OH)₃ OH_neg OH⁻ H2O H₂O H_plus H⁺ Mitigation_Strategies Problem High Protodeboronation Optimization Optimize Reaction Conditions Problem->Optimization First Approach Derivatization Use Stable Derivatives (Slow Release) Problem->Derivatization Robust Solution Base Milder Base (e.g., K₃PO₄) Optimization->Base Temp Lower Temperature Optimization->Temp Catalyst High-Activity Catalyst Optimization->Catalyst Pinacol Pinacol Ester Derivatization->Pinacol MIDA MIDA Boronate Derivatization->MIDA BF3K Trifluoroborate Salt Derivatization->BF3K

References

Technical Support Center: Purification of Products from 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of reaction products derived from 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of compounds synthesized using this versatile reagent.

Introduction

This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the presence of both a reactive boronic acid moiety and a sulfamoyl group.[1][2] While its use enables the synthesis of complex molecules, the purification of the resulting products can present several challenges. This guide is designed to help you navigate these difficulties, improve your purification efficiency, and ensure the high purity of your final compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture?

A1: Besides unreacted starting materials, several side products are commonly observed. These include:

  • Homocoupling products: Dimerization of the boronic acid starting material can occur, especially in the presence of oxygen.[3][4]

  • Dehalogenation byproducts: If your reaction partner is an aryl halide, you might observe the product of halogen removal without the desired coupling.[5]

  • Boroxine formation: Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines.[6][7][8] This is a reversible process, but the presence of boroxines can complicate purification.[7]

  • Hydrolysis of the boronic acid: The boronic acid can be hydrolyzed back to the corresponding arene, especially under harsh basic conditions.[9]

Q2: My product seems to be co-eluting with my starting boronic acid during column chromatography. What can I do?

A2: Co-elution is a frequent issue. Here are several strategies to improve separation:

  • Solvent System Modification: Experiment with different solvent systems. Sometimes, adding a small amount of a polar solvent like methanol or a modifier like acetic acid or triethylamine can significantly alter the retention factors of your compounds.[10]

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using neutral alumina, which can be effective for boronate esters.[11] C18 reverse-phase chromatography is another option, particularly if your product has sufficient hydrophobic character.[12]

  • pH Adjustment during Workup: Boronic acids are weakly acidic.[6][9] You can often selectively extract the boronic acid into a basic aqueous solution (e.g., dilute NaOH or Na2CO3), leaving your less acidic product in the organic layer. The boronic acid can then be recovered by acidifying the aqueous layer.[11][13]

Q3: I'm observing a significant amount of a less polar impurity that I suspect is the boroxine. How can I remove it?

A3: Boroxines are formed by the dehydration of three boronic acid molecules.[14][15] To remove them, you can try the following:

  • Hydrolysis: Before purification, you can attempt to hydrolyze the boroxine back to the boronic acid by stirring the crude mixture in a biphasic system with a slightly basic aqueous layer.

  • Chromatography: Boroxines are generally less polar than the corresponding boronic acids and should elute earlier on normal phase chromatography. Careful selection of the eluent can often separate the boroxine from your desired product.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to common purification challenges.

Problem 1: Low Recovery After Column Chromatography
Potential Cause Explanation Suggested Solution
Product Adsorption to Silica Gel Boronic acids and their derivatives can sometimes strongly adsorb to the acidic silica gel, leading to streaking and poor recovery.[11]* Use Treated Silica: Impregnating the silica gel with boric acid can help to suppress over-adsorption of boronic esters.[16][17] * Switch to Neutral Alumina: Alumina can be a better choice for purifying boronic acid derivatives, especially esters.[11] * Add a Modifier: Adding a small amount of a competitive binder, like methanol, to your eluent can sometimes improve recovery, but may also reduce separation.
Product Instability on the Column The product itself might be degrading on the acidic silica gel.* Neutralize the Silica: You can pre-treat the silica gel with a dilute solution of triethylamine in your eluent to neutralize acidic sites. * Work Quickly: Minimize the time the product spends on the column by using flash chromatography with optimal flow rates.[10]
Problem 2: Difficulty Removing Palladium Catalyst Residues
Potential Cause Explanation Suggested Solution
Incomplete Precipitation The palladium catalyst may not have fully precipitated out of the reaction mixture.* Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® to remove the heterogeneous catalyst. * Charcoal Treatment: Adding activated charcoal to the crude product solution and stirring for a short period can help adsorb residual palladium. Be aware that this may also adsorb some of your product.
Soluble Palladium Species Some palladium may remain in a soluble form.* Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to remove soluble palladium. * Specialized Scavengers: Commercial silica-based metal scavengers can be very effective at removing trace amounts of palladium.
Problem 3: Product is an Oil and Difficult to Handle
Potential Cause Explanation Suggested Solution
Amorphous Solid or Low Melting Point The product may not readily crystallize.* Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether.[11] This can sometimes wash away impurities and leave a solid product. * Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimum amount of a good solvent and slowly add a poor solvent (an "anti-solvent") until the solution becomes cloudy.[11] Allowing this to stand may induce crystallization.
Residual Solvent Trace amounts of solvent can prevent solidification.* High Vacuum Drying: Dry the oil under high vacuum for an extended period, possibly with gentle heating, to remove any residual solvent.

Experimental Protocols

Protocol 1: General Workup Procedure for Suzuki-Miyaura Reactions
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the organic layer sequentially with water, a mild aqueous base (e.g., saturated NaHCO3 solution) to remove unreacted boronic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with a 1M aqueous solution of NaOH or K2CO3 (2-3 times). This will extract the acidic boronic acid into the aqueous layer.[13]

  • Combine the aqueous layers and wash with the organic solvent to remove any entrained product.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the boronic acid, which can be collected by filtration if it is a solid, or extracted back into an organic solvent.

  • Wash the initial organic layer with water and brine, then dry and concentrate to isolate the desired product.

Visualizations

Diagram 1: Common Side Reactions and Impurity Formation

G cluster_reactants Reactants cluster_products Products & Byproducts Boronic_Acid 3-[(N,N-Dimethylsulfamoyl)amino] phenylboronic acid Desired_Product Desired Coupled Product Boronic_Acid->Desired_Product Suzuki Coupling Homocoupling Homocoupling Product (Boronic Acid Dimer) Boronic_Acid->Homocoupling Side Reaction Boroxine Boroxine Boronic_Acid->Boroxine Dehydration Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Desired_Product Dehalogenation Dehalogenated Arene (Ar-H) Aryl_Halide->Dehalogenation Side Reaction G Crude_Mixture Crude Reaction Mixture Workup Aqueous Workup (Removal of Catalyst & Salts) Crude_Mixture->Workup Acid_Base_Extraction Acid-Base Extraction (Separates Acidic Boronic Acid) Workup->Acid_Base_Extraction Chromatography Column Chromatography (Silica or Alumina) Acid_Base_Extraction->Chromatography Recrystallization Recrystallization/ Trituration Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

References

Technical Support Center: Troubleshooting Common Side Reactions with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed to serve as a practical, field-proven resource for troubleshooting the common side reactions encountered when working with substituted phenylboronic acids. As crucial reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the stability and purity of these compounds are paramount to achieving reproducible and high-yielding results.[1][2][3] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally design solutions for your specific system.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive.

Q1: My Suzuki-Miyaura coupling reaction has stalled or resulted in a low yield. My starting materials appeared pure by NMR. What's the most likely culprit?

A: The most frequent, yet often overlooked, issue is the degradation of the phenylboronic acid, either on the shelf or under the reaction conditions.[1] The two primary degradation pathways are protodeboronation (replacement of the C-B bond with a C-H bond) and the formation of inactive boroxines (trimeric anhydrides).[4][5][6] High temperatures and strongly basic aqueous conditions, common in many Suzuki protocols, can accelerate these side reactions.[1][5][7]

Q2: I've noticed a white, often insoluble, solid in my bottle of phenylboronic acid. What is it, and is the reagent still usable?

A: This is very likely the corresponding boroxine , a cyclic trimeric anhydride formed by the dehydration of three boronic acid molecules.[6][8] This process is reversible and often occurs during storage.[9][10] For many applications, such as Suzuki coupling, the boroxine is still reactive as it can hydrolyze back to the active boronic acid in situ, especially if water is present in the reaction mixture.[11] However, its formation complicates accurate weighing and stoichiometry, as three molecules of boronic acid form one molecule of boroxine with the loss of three water molecules.

Q3: How can I quickly assess the quality and purity of my substituted phenylboronic acid before starting a critical reaction?

A: A quick ¹H NMR in a dry solvent (like DMSO-d₆ or CDCl₃) is highly effective. Look for the presence of the corresponding protodeboronated arene as a key impurity. For example, if you are using 4-methoxyphenylboronic acid, the presence of anisole indicates degradation. You can also use analytical techniques like HPLC or LC-MS for a more quantitative assessment of purity.[12][13][14] It is also good practice to run a standard, reliable Suzuki reaction, such as coupling phenylboronic acid with bromobenzene, to confirm the activity of your palladium catalyst and other reagents if you suspect a system-wide issue.[7]

Section 2: In-Depth Troubleshooting Guides by Side Reaction

Protodeboronation: The Silent Yield Killer

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which generates an undesired and unreactive arene byproduct.[5] This is a notorious side reaction, especially for electron-rich or heteroaromatic boronic acids.[5][15]

The "Why": Mechanistic Insights This reaction can be catalyzed by both acid and base.[4][5]

  • Base-Catalyzed Pathway: Under the basic conditions typical of Suzuki couplings, the boronic acid forms a more electron-rich boronate species (Ar-B(OH)₃⁻). This species can then be protonated by a proton source (like water) in the rate-limiting step, leading to C-B bond cleavage.[5][16]

  • Acid-Catalyzed Pathway: In acidic media, the reaction proceeds via protonation of the aromatic ring, followed by cleavage of the C-B bond.

dot graph Protodeboronation { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes BA [label="Arylboronic Acid\nAr-B(OH)₂", fillcolor="#F1F3F4"]; Boronate [label="Arylboronate\nAr-B(OH)₃⁻", fillcolor="#F1F3F4"]; TS [label="Transition State", shape=point, width=0.1, height=0.1]; Arene [label="Arene Byproduct\nAr-H", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoricAcid [label="Boric Acid\nB(OH)₃", fillcolor="#F1F3F4"];

// Edges BA -> Boronate [label="+ OH⁻"]; Boronate -> TS [label="+ H₂O\n(Proton Source)"]; TS -> Arene; TS -> BoricAcid [label="- OH⁻"];

// Graph attributes graph [bgcolor="transparent", splines=ortho]; } dot Caption: Base-catalyzed protodeboronation pathway.

Diagnosis:

  • NMR Spectroscopy: The primary method. Identify the characteristic peaks of the arene byproduct (Ar-H) in the crude reaction mixture or in the starting boronic acid sample.

  • GC-MS: Ideal for detecting and quantifying volatile arene byproducts.

Solutions & Mitigation Strategies:

StrategyCausality & ExplanationRecommended Protocol Step
Use Milder Bases Strong bases (e.g., NaOH, KOH) create a high concentration of the reactive boronate species, accelerating protodeboronation.[7] Milder, non-nucleophilic bases like K₃PO₄ or K₂CO₃ are often superior.Substitute NaOH with 2-3 equivalents of finely ground K₃PO₄. For anhydrous conditions, ensure the base is freshly dried.
Minimize Water While some water is often necessary for Suzuki couplings (especially with inorganic bases), excess water provides a ready proton source for protodeboronation.[7]Use anhydrous solvents (e.g., dioxane, toluene, THF) and consider using an anhydrous base. If an aqueous base is required, use the minimum effective amount (e.g., a 2M solution).
Lower Reaction Temperature Protodeboronation, like most side reactions, has a kinetic profile that is highly sensitive to temperature.Screen reaction temperatures starting from a lower point (e.g., 60-80 °C) before escalating to reflux conditions.
Increase Catalyst Efficiency A highly active catalyst system will consume the boronic acid in the productive coupling cycle faster than it can decompose.Use modern, highly active catalyst systems like those based on Buchwald ligands (e.g., SPhos, XPhos) which promote rapid oxidative addition and transmetalation.[17][18]
Use Boronate Esters Converting the boronic acid to a more stable ester, such as a pinacol ester (BPin), can protect it from premature decomposition.[1][19] The active boronic acid is then released slowly under the reaction conditions.Synthesize the pinacol ester of your boronic acid. Note: While generally more stable, some highly activated heteroaryl boronate esters can still undergo protodeboronation.[19][20]
Boroxine Formation: The Stoichiometry Problem

Boroxines are stable, six-membered rings formed from the intermolecular dehydration of three boronic acid molecules.[6][8] This is an equilibrium process.[9]

The "Why": An Entropy-Driven Process The formation of one boroxine molecule releases three molecules of water.[9][10] This positive change in entropy means that boroxine formation is favored in non-polar solvents and at higher temperatures, especially when water is removed.[9][10] Conversely, adding water will drive the equilibrium back towards the boronic acid.[9][10] Electron-donating groups on the phenyl ring can also favor boroxine formation.[9][10]

dot graph Boroxine_Equilibrium { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes ThreeBA [label="3 x Ar-B(OH)₂"]; Boroxine [label="Boroxine\n(ArBO)₃"]; Water [label="3 x H₂O"];

// Invisible nodes for arrow labels node [shape=none, width=0, height=0, label=""]; L1; L2;

// Edges ThreeBA -> L1 [dir=none]; L1 -> Boroxine [label=" - 3 H₂O\n(Dehydration)", dir=forward]; Boroxine -> L2 [dir=none]; L2 -> ThreeBA [label=" + 3 H₂O\n(Hydrolysis)", dir=back];

// Graph attributes graph [bgcolor="transparent", splines=true]; } dot Caption: The reversible equilibrium between a boronic acid and its boroxine.

Diagnosis & Impact:

  • Impact on Mass: The molecular weight of a boroxine is (3 x MW of Boronic Acid) - (3 x MW of H₂O). Using a boronic acid that has partially converted to boroxine without accounting for this change will result in adding fewer molar equivalents of the reagent than intended.

  • Solubility: Boroxines are typically less polar and may have different solubility profiles than their corresponding acids.

  • NMR Spectroscopy: Boroxine formation can be observed by distinct shifts in the ¹H and ¹¹B NMR spectra compared to the free acid.

Solutions & Handling:

  • Can I use it directly? Yes, in most cases. For Suzuki reactions that use aqueous bases, the boroxine will hydrolyze in situ to the active boronic acid.[11] The primary concern is adjusting the mass to ensure correct stoichiometry.

  • How to convert it back? If you need the pure boronic acid, the boroxine can be converted back by recrystallization from a solvent system containing water.[11]

  • Best Practice: To avoid this issue, store boronic acids in a cool, dry place. For particularly sensitive compounds, storage under an inert atmosphere is recommended.[4] If a bottle contains a significant amount of solid, it's best to assume it's a mixture and either use it directly with stoichiometric correction or purify it before use.

Oxidation: Formation of Phenol Impurities

The boron center is susceptible to oxidation, which cleaves the C-B bond to form a phenol and boric acid.[4][21] This is a common byproduct in many metal-catalyzed reactions.[22]

The "Why": Attack on the Vacant p-Orbital The sp²-hybridized boron atom has a vacant p-orbital, making it susceptible to attack by nucleophilic oxidants like hydrogen peroxide or even atmospheric oxygen, particularly under basic conditions or in the presence of certain metal catalysts.[21]

Diagnosis:

  • LC-MS and HPLC: These are the best techniques to identify and quantify phenolic byproducts, which may be present in small but significant amounts.[12][14]

  • TLC: A new, more polar spot compared to the starting material may indicate phenol formation.

Solutions & Mitigation Strategies:

  • Rigorous Degassing: Before adding your catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen, a key oxidant.[7]

  • Inert Atmosphere: Always run sensitive coupling reactions under a positive pressure of an inert gas.

  • Reagent Purity: Ensure solvents are peroxide-free. Some aged ethers, like THF, can form explosive peroxides which are also potent oxidants.

  • Storage: Store sensitive boronic acids under an inert atmosphere to prevent slow oxidation over time.[4]

Section 3: Analytical & Purification Protocols

Protocol 3.1: Standard Quality Control by ¹H NMR
  • Accurately weigh ~5-10 mg of the phenylboronic acid.

  • Dissolve in ~0.6 mL of a dry deuterated solvent (e.g., DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum.

  • Analysis: Integrate the aromatic signals of the boronic acid against any visible signals corresponding to the protodeboronated arene. This provides a semi-quantitative measure of this key impurity.

Protocol 3.2: General Recrystallization for Purification
  • Dissolve the impure boronic acid (or boroxine mixture) in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone, or toluene).[23][24]

  • If converting boroxine back to the acid, add a small amount of water to the solvent system.

  • Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold, non-polar solvent (e.g., hexane) to remove soluble impurities.

  • Dry the purified boronic acid thoroughly under vacuum.

Section 4: Visual Troubleshooting Workflow

This workflow provides a logical decision tree for addressing a failed or low-yielding Suzuki-Miyaura coupling reaction.

dot graph Troubleshooting_Workflow { layout=dot; graph [splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Yield / No Reaction", fillcolor="#EA4335"]; CheckBA [label="1. Check Boronic Acid Quality\n(NMR for Protodeboronation)", fillcolor="#4285F4"]; Degraded [label="Is it degraded?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purify or Replace\nBoronic Acid", fillcolor="#34A853"]; CheckReagents [label="2. Check Other Reagents\n(Catalyst, Base, Solvent)", fillcolor="#4285F4"]; ReagentsOK [label="Are they fresh & dry?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ReplaceReagents [label="Replace/Purify Reagents", fillcolor="#34A853"]; CheckConditions [label="3. Review Reaction Conditions\n(Temp, Degassing, Base)", fillcolor="#4285F4"]; ConditionsOK [label="Are conditions optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize [label="Systematically Optimize:\n- Screen Bases\n- Screen Solvents\n- Screen Catalysts", fillcolor="#34A853"]; Success [label="Successful Reaction", fillcolor="#34A853"];

// Edges Start -> CheckBA; CheckBA -> Degraded; Degraded -> Purify [label="Yes"]; Degraded -> CheckReagents [label="No"]; Purify -> Start [label="Re-run Reaction"]; CheckReagents -> ReagentsOK; ReagentsOK -> ReplaceReagents [label="No"]; ReagentsOK -> CheckConditions [label="Yes"]; ReplaceReagents -> Start [label="Re-run Reaction"]; CheckConditions -> ConditionsOK; ConditionsOK -> Optimize [label="No"]; ConditionsOK -> Success [label="Yes"]; Optimize -> Success; } dot Caption: A systematic workflow for troubleshooting Suzuki-Miyaura reactions.

References

Technical Support Center: Improving the Stability of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this reagent in solution. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users.

Q1: I've observed a progressive loss of activity and inconsistent results when using my this compound solution in aqueous buffers. What is the likely cause?

This is a classic sign of compound degradation. Phenylboronic acids, particularly those with electron-withdrawing substituents like the N,N-Dimethylsulfamoyl group, are susceptible to two primary degradation pathways in solution: protodeboronation and oxidation.[1][2] Protodeboronation involves the cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom, while oxidation converts the boronic acid to the corresponding phenol.[1][3] Both processes are often accelerated in aqueous environments, especially under non-optimal pH conditions.[4]

Q2: Can you elaborate on the main degradation pathways for this compound?

Certainly. Understanding these pathways is crucial for designing effective stabilization strategies.

  • Protodeboronation (Hydrolysis): This is the hydrolytic cleavage of the C–B bond (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃).[1] The rate of this reaction is highly dependent on pH. For many arylboronic acids, the reaction is slowest around pH 5 and accelerates under more acidic or basic conditions.[5] The electron-withdrawing nature of the sulfamoyl group can make the aromatic ring more susceptible to this process.[1]

  • Oxidation: Arylboronic acids can be oxidized to phenols, especially at physiological pH.[2][6] This process is often mediated by reactive oxygen species (ROS) that may be present in buffers or generated during an assay. The degradation proceeds via the boronate anion (Ar-B(OH)₃⁻), making pH a critical factor.[6]

Below is a diagram illustrating these competing degradation routes.

cluster_main This compound cluster_products Degradation Products A Ar-B(OH)₂ B Ar-H (N,N-Dimethylbenzenesulfonamide) A->B Protodeboronation (+ H₂O, pH dependent) C Ar-OH (3-Hydroxy-N,N-dimethylbenzenesulfonamide) A->C Oxidation (+ ROS, pH dependent)

Caption: Key degradation pathways for arylboronic acids.

Q3: How exactly does pH influence the stability of my solution?

The pH of the solution governs the equilibrium between the neutral, trigonal boronic acid (Ar-B(OH)₂) and its more reactive anionic, tetrahedral boronate form (Ar-B(OH)₃⁻).[1][7] The pKa of the boronic acid determines the pH at which this transition occurs. The electron-withdrawing N,N-dimethylsulfamoyl group lowers the pKa of the boronic acid, meaning it will form the reactive boronate anion at a lower pH compared to unsubstituted phenylboronic acid.[8] This boronate anion is generally more susceptible to both oxidative degradation and protodeboronation.[5][6] Therefore, maintaining the pH in a range that minimizes the concentration of the boronate anion is a key stabilization strategy.

Q4: What is the best solvent for preparing a concentrated stock solution?

For maximum stability, stock solutions should be prepared in an anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents lack the water necessary for protodeboronation. Store these stock solutions tightly sealed at -20°C or -80°C under an inert atmosphere (argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.

Section 2: Troubleshooting Guide for Common Experimental Issues

Observed Issue Primary Suspected Cause Recommended Troubleshooting Actions
Inconsistent IC₅₀ values or variable results in biological assays. On-bench degradation of the compound in aqueous assay buffers during incubation.1. Prepare fresh dilutions from an aprotic stock solution immediately before each experiment. 2. Minimize the pre-incubation time of the compound in aqueous media. 3. If possible, perform a pH screen of your assay buffer (e.g., pH 6.0-7.5) to find an optimal balance between compound stability and biological activity.
Appearance of unexpected peaks in HPLC/LC-MS analysis over time. Degradation of the compound either in the sample vial (pre-injection) or during the chromatographic run (on-column).[9]1. Analyze samples immediately after preparation. Use a cooled autosampler if available.[9] 2. Dissolve the sample in an aprotic diluent like acetonitrile to minimize hydrolysis before injection.[9] 3. Use a rapid HPLC gradient to reduce the analyte's residence time on the column.[9]
Complete loss of compound after storage in a buffered solution. Accelerated protodeboronation and/or oxidation due to improper long-term storage in an aqueous environment.1. Never store this compound in aqueous buffers for long periods. 2. For long-term storage, keep the compound as a dry solid under an inert atmosphere at room temperature or refrigerated. 3. Alternatively, store as a concentrated stock solution in anhydrous DMSO at -20°C or -80°C.

Section 3: Protocols for Stability Enhancement and Analysis

Protocol 1: Preparation and Storage of a Stabilized Stock Solution

  • Objective: To prepare a concentrated stock solution with maximal shelf-life.

  • Methodology:

    • Handle the solid this compound in a glove box or under a stream of inert gas (argon or nitrogen) to minimize exposure to air and moisture.

    • Use a new, sealed bottle of anhydrous DMSO.

    • Accurately weigh the desired amount of the solid compound into a sterile, amber glass vial with a PTFE-lined cap.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

    • Mix by vortexing until fully dissolved. If necessary, gentle warming (30-40°C) can be applied.

    • Purge the headspace of the vial with argon or nitrogen for 30-60 seconds before tightly sealing the cap.

    • Wrap the cap with parafilm for an extra seal.

    • Store at -20°C or -80°C, protected from light.

Protocol 2: pH Optimization for Aqueous Working Solutions

  • Objective: To empirically determine the optimal pH for short-term stability in an aqueous buffer.

  • Methodology:

    • Prepare a series of buffers (e.g., 50 mM Phosphate or MES) at different pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.4).

    • Dilute your DMSO stock solution into each buffer to a final concentration typical for your assay (e.g., 10 µM).

    • Immediately after preparation (T=0), inject an aliquot of each solution onto an HPLC system to determine the initial peak area of the parent compound.

    • Incubate the remaining solutions at the experimental temperature (e.g., 25°C or 37°C).

    • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots and quantify the remaining parent compound.

    • Plot the percentage of the parent compound remaining versus time for each pH. The pH that shows the slowest decay rate is the most stabilizing for your experimental timeframe.

Protocol 3: Example Stability-Indicating HPLC Method

  • Objective: To monitor the degradation of the parent compound and resolve it from its primary degradants.

  • Rationale: A stability-indicating method is essential to ensure that you are accurately quantifying the parent compound without interference from degradation products.[9]

  • Method Parameters:

    • Column: C18 reversed-phase column with end-capping (e.g., Waters XSelect Premier HSS T3, Agilent Zorbax Eclipse XDB C18).[9][10][11]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp linearly to a high percentage (e.g., 95%) over 10-15 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm or as determined by a UV scan.

    • Note: The exact gradient should be optimized to achieve baseline separation between the parent peak and any emerging degradant peaks.

Section 4: Troubleshooting Workflow

If you are experiencing inconsistent experimental results, follow this decision-making workflow to diagnose the problem.

start Inconsistent Experimental Results Observed check_stock Is stock solution in anhydrous aprotic solvent (DMSO/DMF)? start->check_stock check_freshness Are working solutions prepared fresh before each experiment? check_stock->check_freshness Yes reprepare_stock Action: Prepare new stock per Protocol 1 check_stock->reprepare_stock No check_buffer_pH Have you confirmed the pH of your aqueous buffer? check_freshness->check_buffer_pH Yes implement_fresh Action: Implement 'just-in-time' dilution protocol check_freshness->implement_fresh No run_hplc Run HPLC analysis on working solution at T=0 and T=end of experiment check_buffer_pH->run_hplc Yes optimize_pH Action: Perform pH optimization study (Protocol 2) check_buffer_pH->optimize_pH No (or unknown) degradation_detected Is degradation observed (>5%)? run_hplc->degradation_detected degradation_detected->optimize_pH Yes other_factors Problem likely related to other assay components or procedure degradation_detected->other_factors No

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Suzuki-Miyaura Couplings of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges and considerations when using 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid . As a substrate, its electron-withdrawing sulfamoyl group and potentially acidic N-H proton introduce specific complexities not encountered with simple phenylboronic acids. This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges, optimize your reaction conditions, and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My coupling reaction with this compound is giving low to no yield. What are the most likely causes?

A1: Low yields with this substrate typically stem from two primary issues related to its chemical structure: protodeboronation and suboptimal base/solvent selection influenced by the acidic N-H proton.

  • Protodeboronation: The N,N-dimethylsulfamoyl group is strongly electron-withdrawing. This increases the Lewis acidity of the boron center and makes the C-B bond more susceptible to cleavage by proton sources (protodeboronation), especially under basic aqueous conditions.[1] This side reaction consumes your starting material, converting it back to N,N-dimethyl-N'-phenylsulfamide, thus directly reducing the yield of your desired biaryl product.

  • Inhibition by the Acidic N-H Proton: The sulfonamide proton (N-H) is acidic. In the presence of a base, this proton can be removed, forming an anionic species. This deprotonated substrate can potentially coordinate to the palladium center and inhibit catalysis, a phenomenon observed in couplings with other N-H containing heterocycles like indazoles and benzimidazoles.[2][3] The choice of base is therefore critical not only for activating the boronic acid but also for managing the reactivity of the sulfonamide group.

Your initial troubleshooting should focus on mitigating these two competing pathways.

Q2: How do I choose the right base for this coupling? I've tried common bases like Na₂CO₃ with little success.

A2: The choice of base is arguably the most critical parameter for this substrate. It must be strong enough to facilitate transmetalation but not so harsh that it promotes rapid protodeboronation or unwanted side reactions involving the sulfonamide.

The catalytic cycle of the Suzuki-Miyaura reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species [B(OH)₃R]⁻ that can efficiently transmetalate with the palladium(II) complex.[4] However, the optimal choice depends on the pKa of the boronic acid and the presence of other acidic protons.

Base Selection Strategy:

  • Weaker Inorganic Bases: For many standard couplings, bases like Na₂CO₃ or K₂CO₃ in aqueous solvent mixtures are effective. However, for an electron-deficient and potentially unstable boronic acid like yours, these conditions can accelerate protodeboronation.

  • Stronger, Non-Nucleophilic Bases: A stronger base like K₃PO₄ is often a superior choice for challenging couplings, including those with electron-deficient partners or substrates prone to decomposition.[2] It is effective at promoting the formation of the active boronate species under less aqueous conditions, which can help suppress the hydrolytic protodeboronation pathway.

  • Fluoride Sources: Anhydrous fluoride sources, such as cesium fluoride (CsF) or potassium fluoride (KF) , can be highly effective.[4][5] Fluoride activates the boronic acid by forming a fluoroborate species, which can undergo transmetalation without the absolute requirement for water, thereby minimizing hydrolysis. CsF is generally more effective due to its higher solubility in organic solvents.

  • Organic Bases: While less common, hindered organic bases like triethylamine (Et₃N) or DIPEA can be used, but they are generally less effective at promoting transmetalation compared to inorganic bases.

Troubleshooting Flowchart for Base Selection

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Interference Pathways Pd0 Pd(0)L₂ OA Oxidative Addition (Ar¹-X) Pd0->OA PdII Ar¹-Pd(II)-X OA->PdII Trans Transmetalation (Ar²-B(OH)₂) + Base PdII->Trans DiarylPd Ar¹-Pd(II)-Ar² Trans->DiarylPd RE Reductive Elimination DiarylPd->RE RE->Pd0 Regenerates Catalyst Product Ar¹-Ar² RE->Product Sulfonamide R-SO₂NHR' Base Base Sulfonamide->Base Anion [R-SO₂NR']⁻ Base->Anion Inhibition Pd(0)L₂ + [R-SO₂NR']⁻ → [Inactive Complex] Anion->Inhibition Inhibition->Pd0

References

Technical Support Center: A-Z Guide to Minimizing Homocoupling of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for optimizing Suzuki-Miyura cross-coupling reactions involving 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging side reaction of boronic acid homocoupling. By understanding the underlying mechanisms and implementing the robust troubleshooting strategies outlined below, you can significantly enhance your desired product yield, simplify purification, and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a significant problem with my boronic acid?

Homocoupling is an undesired side reaction in Suzuki-Miyura coupling where two molecules of the boronic acid reactant couple with each other to form a symmetrical biaryl dimer. In the case of this compound, this results in the formation of 3,3'-Bis[(N,N-dimethylsulfamoyl)amino]biphenyl. This byproduct consumes your starting material, reducing the overall yield of the intended cross-coupled product.[1] Furthermore, the homodimer often has similar chromatographic properties to the desired product, complicating purification efforts.

Q2: What are the primary drivers of boronic acid homocoupling?

There are two principal mechanistic pathways responsible for homocoupling:

  • Oxygen-Mediated Coupling: The presence of dissolved molecular oxygen (O₂) in the reaction mixture is a major contributor.[2][3][4] Oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then participate in a stoichiometric reaction with two molecules of the boronic acid to generate the homodimer and regenerate Pd(0).[1][2] Rigorous exclusion of oxygen is therefore a critical first step in suppressing this pathway.[5][6]

  • Palladium(II)-Mediated Coupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it can directly facilitate the homocoupling of the boronic acid before the main catalytic cycle is established.[1][2] This is particularly problematic at the beginning of the reaction.

Q3: Is this compound particularly susceptible to homocoupling?

While all boronic acids can undergo homocoupling, those with electron-donating groups can be more susceptible under certain conditions. The N,N-Dimethylsulfamoyl)amino group at the meta-position influences the electronic properties of the phenylboronic acid, potentially impacting its reactivity in side reactions. However, the primary factors remain universal: the presence of oxygen and the concentration of Pd(II) species.

Q4: How can I quickly assess if homocoupling is the main issue in my reaction?

The most effective method is to analyze a crude sample of your reaction mixture by Liquid Chromatography-Mass Spectrometry (LC-MS). Look for a mass peak corresponding to the molecular weight of the expected homodimer: 3,3'-Bis[(N,N-dimethylsulfamoyl)amino]biphenyl (M.W. ≈ 428.5 g/mol ). Comparing the peak area of this dimer to your desired product will give you a quantitative measure of the problem's severity.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving issues of excessive homocoupling.

Problem Observed Probable Cause Step-by-Step Solution & Scientific Rationale
High Levels of Homodimer (>10%) Detected by LC-MS 1. Oxygen Contamination Solution: Implement rigorous deoxygenation of your reaction mixture. Protocol: 1. Assemble your reaction flask containing the boronic acid, aryl halide, and base. 2. Seal the flask with a rubber septum. 3. Perform a minimum of three vacuum/inert gas (Argon or Nitrogen) backfill cycles. 4. Add your solvent, which has been previously degassed by sparging with an inert gas for at least 30 minutes. 5. A nitrogen subsurface sparge of the complete reaction mixture prior to catalyst addition is a highly effective method for ensuring complete deoxygenation.[5][6] Rationale: Removing dissolved oxygen prevents the oxidation of Pd(0) to the problematic Pd(II) state, thereby shutting down the primary oxygen-mediated homocoupling pathway.[1][7]
2. Inappropriate Palladium Precatalyst Solution: Switch from a Pd(II) source to a Pd(0) source or add a mild reducing agent. Recommended Pd(0) Sources: Pd₂(dba)₃, Pd(PPh₃)₄.[8][9] Alternative Strategy: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), add a mild reducing agent like potassium formate.[5][6] This helps to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle. Rationale: Using a direct Pd(0) source or ensuring the rapid reduction of a Pd(II) precatalyst minimizes the opportunity for the palladium to stoichiometrically couple two boronic acid molecules before entering the desired cross-coupling cycle.[2][5]
3. Unsuitable Base Selection Solution: Screen different bases, favoring weaker inorganic bases over strong organic or hydroxide bases. Recommended Bases (Screening Order): 1. K₃PO₄ (Potassium Phosphate) 2. K₂CO₃ (Potassium Carbonate) 3. Cs₂CO₃ (Cesium Carbonate) Rationale: The base activates the boronic acid for the crucial transmetalation step.[9] While a strong base can be effective, it can sometimes promote side reactions. Weaker inorganic bases often provide an optimal balance, facilitating the desired transmetalation without accelerating homocoupling pathways.
4. Suboptimal Ligand Choice Solution: Employ bulky, electron-rich phosphine ligands. Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, or RuPhos are often highly effective.[8] These ligands are designed to promote the final, desired reductive elimination step and sterically hinder pathways leading to side products. Rationale: The ligand's structure directly influences the stability and reactivity of the palladium center. Bulky, electron-donating ligands accelerate the rate-determining steps of the catalytic cycle (oxidative addition and reductive elimination), which helps the desired cross-coupling reaction outcompete the slower homocoupling side reaction.[10][11]

Mechanistic Insight: Cross-Coupling vs. Homocoupling

Understanding the competing reaction pathways is key to optimizing your experiment. The following diagram illustrates the desired Suzuki-Miyura catalytic cycle versus the primary oxygen-mediated homocoupling side reaction.

G cluster_0 Desired Suzuki-Miyura Cycle cluster_1 Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Ar-Pd(II)-X(L)₂ Pd0->OA Oxidative Addition (+ Ar-X) TM Ar-Pd(II)-Ar'(L)₂ OA->TM Transmetalation (+ Ar'B(OH)₂) Product Ar-Ar' (Product) TM->Product Reductive Elimination Product->Pd0 Pd0_side Pd(0)L₂ PdII_side Pd(II) Species Pd0_side->PdII_side Oxidation (+ O₂) Homocoupling Ar'-Pd(II)-Ar'(L)₂ PdII_side->Homocoupling Reaction with 2x Ar'B(OH)₂ Dimer Ar'-Ar' (Dimer) Homocoupling->Dimer Reductive Elimination Dimer->Pd0_side Regenerates Pd(0)

Caption: Competing pathways: The desired catalytic cycle (left) vs. the oxygen-induced homocoupling side reaction (right).

Optimized Protocol: A Starting Point

This protocol incorporates best practices to minimize homocoupling for the Suzuki-Miyura coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • K₃PO₄ (Potassium Phosphate), finely ground (2.0 eq)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap and purge thoroughly with argon or nitrogen. Perform at least three cycles of evacuating the vial under vacuum and backfilling with the inert gas.

  • Catalyst/Ligand Premixing: In a separate, inerted vial, dissolve the Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent to the main reaction vial, followed by the catalyst/ligand solution via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. Check for the consumption of starting materials and the formation of both the desired product and the homocoupling dimer.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

References

Technical Support Center: Catalyst Deactivation in Reactions with 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers utilizing 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid. This molecule is a valuable building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] However, its unique structural features—specifically the Lewis basic sites on the sulfamoyl group—can present challenges, most notably catalyst deactivation.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring robust and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is failing or giving very low yields. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling fails, a systematic review of the core reaction parameters is the first step. Before focusing on issues specific to the sulfamoyl-containing boronic acid, ensure the fundamentals are sound:

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[2][3] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst (e.g., a G3 or G4 palladacycle) to ensure catalytic activity.[2]

  • Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive palladium oxides, often observed as the formation of palladium black.[2][4] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[4]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time, especially through protodeboronation if exposed to moisture.[2]

  • Base and Solvent Choice: The selection of base and solvent is critical. The base must be strong enough to facilitate the transmetalation step but not so strong that it promotes degradation of your starting materials or the catalyst ligand.[2] Ensure powdered bases are dry and that biphasic reactions are stirred vigorously to ensure adequate mixing.[2]

Q2: I suspect the N,N-dimethylsulfamoyl group on my boronic acid is poisoning the catalyst. Is this possible and how can I prevent it?

A2: Yes, this is a highly probable cause of catalyst deactivation. Heteroatoms like nitrogen and sulfur are known to coordinate strongly with metal centers, which can lead to catalyst poisoning.[5] The oxygen and nitrogen atoms of the sulfamoyl group (-SO₂N(CH₃)₂) are Lewis basic and can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive. This sequestration of the catalyst is a primary hypothesis for sluggish or failed reactions with this substrate.

Mitigation Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs).[4][6] These ligands form strong bonds with the palladium center and create a sterically hindered environment that can prevent or reduce the coordination of the sulfamoyl group.[4]

  • Optimize Ligand-to-Metal Ratio: A slight excess of the phosphine ligand (e.g., 1.1 to 1.5 equivalents relative to the palladium metal) can help ensure the palladium center remains saturated with the desired ligand, outcompeting the sulfamoyl group for coordination sites. Be cautious, as a large excess can sometimes inhibit the reaction.[4]

Q3: My main byproduct is the protodeboronated arene. How can I minimize this side reaction?

A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for many boronic acids, particularly those that are electron-rich or prone to instability under basic, aqueous conditions.[7]

Key Solutions:

  • Use Milder Bases: Strong bases in the presence of water (the proton source) can accelerate protodeboronation.[2] Consider switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF.[2]

  • Anhydrous Conditions: Since water is the proton source, switching to strictly anhydrous conditions can significantly reduce this side reaction.[2] Use dry solvents and reagents.

  • Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol (Bpin) or MIDA esters. These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[7]

In-Depth Troubleshooting Guide

This section addresses specific experimental observations and provides a logical workflow for diagnosing and solving the underlying issues.

Problem 1: Rapid Catalyst Decomposition (Formation of Palladium Black)
  • Symptom: The reaction mixture, typically light yellow or brown, turns dark gray or black shortly after heating begins. This is a classic sign of Pd(0) aggregation into inactive palladium black.[4]

  • Causality: This occurs when the rate of reductive elimination from the L₂Pd(0) species is faster than the rate of oxidative addition of the aryl halide. This imbalance leads to an accumulation of unstable, "ligandless" or monoligated Pd(0) species, which then rapidly agglomerate.[8] Electron-rich aryl halides are particularly prone to slow oxidative addition, exacerbating this issue.[8]

  • Solutions:

    • Enhance Catalyst Stability with Ligands: Use bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) that strongly stabilize the active L-Pd(0) species and promote the oxidative addition step.[6]

    • Control the Temperature: High temperatures can accelerate catalyst decomposition.[4] Run the reaction at the lowest temperature that provides a reasonable rate (typically 80–110 °C).[2]

    • Ensure Rigorous Inert Atmosphere: As mentioned in the FAQ, oxygen is a potent oxidant for Pd(0).[4] Use a robust degassing method such as three freeze-pump-thaw cycles or sparging the solvent with argon for at least 30 minutes.

PrecatalystLigandTypical Loading (mol%)Key Advantage
Pd₂(dba)₃XPhos1 - 2Excellent for electron-rich and sterically hindered substrates.
XPhos Pd G3(Internal)1 - 2Air-stable, highly active precatalyst; simplifies reaction setup.[2]
Pd(OAc)₂RuPhos1 - 2High activity for a broad range of aryl halides.
PEPPSI-IPr(Internal)2 - 4NHC-based catalyst, offers different reactivity and stability profile.
Problem 2: Reaction Stalls or Remains Sluggish Despite an Intact Catalyst
  • Symptom: The reaction proceeds slowly or stops at partial conversion, with no visible signs of palladium black formation. LC-MS analysis shows remaining starting materials.

  • Causality: This often points to a "poisoning" or inhibitory mechanism where the catalyst is trapped in an inactive state. With this compound, the likely culprit is the formation of a stable, off-cycle Pd-sulfamoyl complex, as discussed in Q2. Product inhibition, where the biaryl product binds strongly to the catalyst, can also be a factor.[9]

  • Solutions:

    • Re-evaluate Ligand Choice: If a standard ligand like PPh₃ is being used, switch to a more sterically demanding and electron-rich ligand from Table 1 to disrupt the inhibitory binding.

    • Modify the Boronic Acid: Convert the boronic acid to its corresponding pinacol boronate ester (Bpin). This modification can alter the electronic and steric properties of the boron reagent, potentially disrupting the coordination mode of the sulfamoyl group with the catalyst.

    • Base and Solvent Optimization: The choice of base can influence the concentration of boronate species in solution, which in turn affects the transmetalation rate. A screen of different bases and solvents may be necessary.

Issue to AddressRecommended BaseRecommended SolventRationale
ProtodeboronationK₂CO₃, CsF, KFDioxane, Toluene (Anhydrous)Milder bases and aprotic solvents reduce the rate of C-B bond cleavage.[2]
Sluggish ReactionK₃PO₄, Cs₂CO₃Dioxane/H₂O (e.g., 10:1), 2-MeTHFStronger bases can accelerate the transmetalation step, but may increase protodeboronation.[4]
Catalyst PoisoningK₃PO₄Toluene, 2-MeTHFA non-coordinating solvent may help favor the desired catalytic cycle over off-cycle inhibition.

Visual and Procedural Guides

Diagram: Suzuki-Miyaura Cycle and Key Deactivation Pathways

The following diagram illustrates the primary catalytic cycle and highlights where catalyst deactivation processes typically occur.

Suzuki_Cycle Pd0 LₙPd(0) Active Catalyst OA Oxidative Addition Pd0->OA + Ar¹-X PdBlack Palladium Black (Inactive Aggregates) Pd0->PdBlack Aggregation PdII L₂Pd(II)(Ar¹)(X) OA->PdII TM Transmetalation PdII->TM + Ar²-B(OR)₂ Poisoning Off-Cycle Complex (e.g., Sulfamoyl Coordination) PdII->Poisoning Coordination PdII_Ar2 L₂Pd(II)(Ar¹)(Ar²) TM->PdII_Ar2 RE Reductive Elimination PdII_Ar2->RE RE->Pd0 Regeneration Product Ar¹-Ar² Product RE->Product Deactivation DEACTIVATION PATHWAYS Poisoning->PdII Slow Release

Caption: The Suzuki-Miyaura catalytic cycle with competing deactivation pathways.

Diagram: Troubleshooting Workflow for Failed Reactions

Use this flowchart to systematically diagnose issues with your reaction.

Troubleshooting_Flowchart Start Low / No Yield Check_Pd_Black Is Palladium Black Observed? Start->Check_Pd_Black Check_Byproducts Are Byproducts (Protodeboronation, Homocoupling) Observed? Check_Pd_Black->Check_Byproducts No Sol_Pd_Black Improve Catalyst Stability: • Use Bulky, E⁻-rich Ligand • Lower Temperature • Ensure Strict Inert Atmosphere Check_Pd_Black->Sol_Pd_Black Yes Check_Sluggish Is Reaction Just Sluggish / Stalled? Check_Byproducts->Check_Sluggish No Sol_Byproducts Optimize Base/Solvent: • Use Milder Base (K₂CO₃) • Use Anhydrous Conditions • Consider Boronate Ester Check_Byproducts->Sol_Byproducts Yes Sol_Sluggish Address Catalyst Inhibition: • Use Bulky Ligand (XPhos) • Screen Bases/Solvents • Verify Reagent Purity Check_Sluggish->Sol_Sluggish Yes End Re-run Optimized Reaction Sol_Pd_Black->End Sol_Byproducts->End Sol_Sluggish->End

References

Technical Support Center: Impact of Oxygen Contamination in Suzuki Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed to help you troubleshoot issues related to oxygen contamination, a frequent cause of low yields and reaction failures. As application scientists with extensive field experience, we aim to provide not just protocols, but the rationale behind them, ensuring your experiments are robust and reproducible.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction turned black and the yield was very low. What is the most likely cause?

A: A black precipitate is a classic sign of palladium catalyst decomposition, often referred to as "palladium black." This is frequently caused by oxygen contamination in the reaction vessel.[1][2] The catalytically active species in the Suzuki reaction is Palladium(0) (Pd(0)). Oxygen readily oxidizes Pd(0) to inactive Pd(II) species, which then agglomerate and precipitate out of the solution as palladium black.[3] This removes the catalyst from the catalytic cycle, halting the reaction and leading to poor yields.

Furthermore, oxygen can degrade the phosphine ligands that are essential for stabilizing the Pd(0) catalyst.[3][4] These ligands are oxidized to phosphine oxides, which are generally poor ligands for palladium and cannot effectively prevent its precipitation.[2][5]

Q2: I'm observing a significant amount of a biaryl side product derived from my boronic acid. Is this also related to oxygen?

A: Yes, the formation of a symmetrical biaryl from the boronic acid (e.g., two molecules of phenylboronic acid coupling to form biphenyl) is a common side reaction known as homocoupling. Oxygen plays a crucial role in promoting this undesired pathway.[6][7]

The mechanism often involves the reaction of the Pd(0) catalyst with oxygen to form a palladium-peroxo complex.[8] This complex can then react with two molecules of the boronic acid, leading to the formation of the homocoupled product and reducing the Pd(II) species back to Pd(0).[7][8] Rigorous exclusion of oxygen is necessary to suppress this side reaction.[6]

Q3: What are the primary pathways through which oxygen deactivates the Suzuki coupling catalytic cycle?

A: Oxygen introduces parasitic reactions that intercept and deactivate key components of the catalytic cycle. The two primary deactivation pathways are:

  • Oxidation of the Pd(0) Catalyst: The active catalyst, a Pd(0) species, is highly susceptible to oxidation. Molecular oxygen can oxidize it to catalytically inactive Pd(II) oxides.[3] This process removes the catalyst from the cycle, preventing the crucial initial step of oxidative addition with the aryl halide.

  • Oxidation of Phosphine Ligands: Electron-rich phosphine ligands (e.g., PPh₃, P(t-Bu)₃) are critical for stabilizing the Pd(0) center and modulating its reactivity. These ligands are easily oxidized by oxygen to form the corresponding phosphine oxides (e.g., Ph₃P=O).[1][4][5] Phosphine oxides have a much lower affinity for the palladium center, leading to an unstable catalyst that readily decomposes to palladium black.[2]

The diagram below illustrates how oxygen interferes with the main Suzuki-Miyaura catalytic cycle.

Caption: Oxygen-induced deactivation pathways in Suzuki coupling.

Advanced Troubleshooting Guide

Q4: I am using an air-stable Pd(II) precatalyst, but my reaction is still sensitive to air. Why is this happening and what can I do?

A: This is an excellent and common question. "Air-stable" refers to the precatalyst itself, which is typically a Pd(II) complex that can be weighed and handled in the air without decomposition.[9][10] However, the catalytic cycle requires the in situ reduction of this Pd(II) precatalyst to the active Pd(0) species. This reduction often occurs by oxidizing a portion of the phosphine ligand or through the homocoupling of the boronic acid.[7]

The newly formed Pd(0) is just as vulnerable to oxygen as Pd(0) from any other source. Therefore, even when using an air-stable precatalyst, the reaction mixture itself must be rigorously deoxygenated to protect the active catalyst once it is formed.[9][10]

Troubleshooting Steps:

  • Re-evaluate Degassing: Ensure your solvent and reaction setup are thoroughly deoxygenated before heating. Heating a solution with dissolved oxygen will accelerate catalyst and ligand degradation.

  • Consider the Ligand: While the precatalyst complex is stable, the free phosphine ligand in solution (if added separately or dissociated) is not. Using bulky, electron-rich phosphine ligands can sometimes improve performance, but they are also highly air-sensitive.[9]

  • Switch to a More Robust System: Consider using modern, well-defined precatalysts (e.g., palladacycles or those with N-heterocyclic carbene ligands) that are designed for faster activation and greater stability, potentially offering better resistance to trace amounts of oxygen.[11][12][13]

Q5: What is the most effective method for deoxygenating my reaction mixture?

A: The choice of deoxygenation method depends on the scale of your reaction and the volatility of your solvent. For most lab-scale Suzuki couplings, two methods are highly effective:

Method 1: Inert Gas Sparging (Bubbling) This is a convenient and widely used method suitable for most solvents.

StepActionRationale
1 Assemble your reaction flask with all solid reagents (aryl halide, boronic acid, base, catalyst).Adding solids first prevents solvent splashes and ensures they are in an inert environment from the start.
2 Seal the flask with a septum and flush the headspace with an inert gas (Argon or Nitrogen) for 2-5 minutes via a needle.This removes the bulk of the oxygen from the atmosphere above the reagents.
3 Add your solvent(s) via syringe.
4 Insert a long needle connected to the inert gas line so its tip is below the solvent surface. Insert a second, shorter needle to act as an outlet.Subsurface bubbling is critical for efficient removal of dissolved oxygen from the liquid phase.
5 Bubble the inert gas through the solution with gentle stirring for 15-30 minutes.[14]The time required depends on the solvent volume and flow rate. For larger volumes, longer sparging is necessary.
6 Remove the needles and maintain a positive pressure of inert gas (e.g., via a balloon) before heating.This prevents air from re-entering the flask during the reaction.

Method 2: Freeze-Pump-Thaw This is the most rigorous method for removing dissolved gases and is ideal for highly sensitive reactions or when using low-boiling point solvents where sparging might cause evaporation.

FPT_Workflow start Start with Reaction Mixture in Schlenk Flask freeze 1. Freeze Mixture (e.g., Liquid N₂) start->freeze pump 2. Evacuate Headspace (High Vacuum) freeze->pump thaw 3. Thaw Mixture Gently pump->thaw cycle Repeat Cycle 3x thaw->cycle cycle->freeze Yes end Backfill with Inert Gas & Proceed with Reaction cycle->end No (After 3 cycles)

Caption: The Freeze-Pump-Thaw deoxygenation workflow.

Experimental Protocols

Standard Protocol for a Suzuki Coupling with Inert Gas Sparging

This protocol is a reliable starting point for a typical Suzuki coupling reaction.

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inerting: Seal the flask with a rubber septum. Insert a needle connected to an inert gas line (Argon or Nitrogen) and another needle as an outlet. Purge the flask for 5 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add the reaction solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe.[15]

  • Deoxygenation: Lower the inert gas needle below the solvent surface and bubble the gas through the solution for 15-20 minutes while stirring.[14]

  • Catalyst Addition: After deoxygenation, quickly remove the septum, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%), and immediately reseal the flask and resume flushing the headspace with inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring under a positive pressure of inert gas (e.g., a balloon).[3][15]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and purify as needed.[3]

References

Validation & Comparative

A Technical Guide to the Spectroscopic and Functional Landscape of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, phenylboronic acids are indispensable tools, celebrated for their versatility in Suzuki-Miyaura cross-coupling reactions and their unique interactions with biological molecules. This guide provides an in-depth technical analysis of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid , a compound of interest due to the electron-withdrawing nature of the sulfamoyl group, which can significantly influence its reactivity and binding properties.

This document offers a comprehensive examination of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. In the absence of publicly available experimental spectra for the target molecule, this guide presents a robust predictive analysis based on the known spectral data of its core structural fragments: 3-aminophenylboronic acid and N,N-dimethylbenzenesulfonamide. We will delve into a comparative analysis with structurally related, commercially available analogs, providing field-proven insights into the applications of this class of compounds. Furthermore, a detailed, best-practice protocol for NMR data acquisition for this and similar molecules is provided, supported by clear visual workflows.

Spectroscopic Characterization: A Predictive Approach

The precise structural elucidation of a molecule is paramount to understanding its function. NMR spectroscopy is the cornerstone of such characterization. Below, we present the predicted ¹H and ¹³C NMR data for this compound. These predictions are derived from established principles of NMR spectroscopy, including the additive effects of substituents on chemical shifts, and are informed by the experimental data of its constituent fragments.

Predicted ¹H and ¹³C NMR Data for this compound

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~9.80br s1H-NH-The acidic proton of the sulfonamide is expected to be a broad singlet and significantly downfield.
~8.00br s2H-B(OH)₂The boronic acid protons are typically broad and their chemical shift is concentration and water content dependent.
~7.65t, J ≈ 2.0 Hz1HH-2This proton is ortho to the boronic acid and meta to the sulfamoylamino group, leading to a downfield shift.
~7.50ddd, J ≈ 8.0, 2.0, 1.0 Hz1HH-6Positioned ortho to the boronic acid and meta to the sulfamoylamino group, this proton will be downfield.
~7.40t, J ≈ 8.0 Hz1HH-5This proton is meta to both substituents and is expected to be in the aromatic region.
~7.25ddd, J ≈ 8.0, 2.5, 1.0 Hz1HH-4Ortho to the sulfamoylamino group and meta to the boronic acid, this proton will be influenced by both groups.
2.65s6H-N(CH₃)₂The two methyl groups on the sulfonamide are equivalent and will appear as a sharp singlet.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~140.0C-3The carbon attached to the nitrogen of the sulfamoyl group will be significantly downfield.
~135.0C-1The carbon bearing the boronic acid group is typically deshielded, though its signal can sometimes be broad or unobserved due to quadrupolar relaxation of the boron nucleus.
~129.5C-5Aromatic CH carbon.
~125.0C-6Aromatic CH carbon.
~122.0C-4Aromatic CH carbon.
~119.0C-2Aromatic CH carbon.
~37.5-N(CH₃)₂The methyl carbons of the dimethylamino group.

Comparative Analysis with Structural Analogs

To contextualize the spectroscopic and potential functional properties of this compound, it is instructive to compare it with simpler, commercially available analogs.

1. 3-Aminophenylboronic acid:

  • ¹H NMR: The aromatic protons of 3-aminophenylboronic acid appear at a higher field (more shielded) compared to our target molecule. This is due to the electron-donating nature of the amino group (-NH₂). The introduction of the strongly electron-withdrawing dimethylsulfamoyl group [-SO₂(N(CH₃)₂)] in our target compound is expected to deshield the aromatic protons, shifting them downfield.

  • ¹³C NMR: Similarly, the aromatic carbon signals of 3-aminophenylboronic acid are found at a higher field. The C-3 carbon (attached to the amino group) is significantly more shielded than the corresponding carbon in our target molecule.

  • Performance Insight: 3-Aminophenylboronic acid is widely used in the development of sensors for saccharides and in the synthesis of materials for affinity chromatography to capture glycoproteins.[1] The free amino group provides a convenient handle for further functionalization.

2. 3-(Methylsulfonylamino)phenylboronic acid:

  • ¹H NMR: This compound is a closer analog. The primary difference is the presence of a single methyl group on the sulfamoyl nitrogen versus two in our target. The chemical shifts of the aromatic protons are expected to be very similar. The N-H proton of the sulfonamide will be present, and the methyl group will appear as a singlet.

  • ¹³C NMR: The carbon chemical shifts in the aromatic region will be very similar to our target compound. The key difference will be the signal for the single methyl group.

  • Performance Insight: The methylsulfonylamino group is also strongly electron-withdrawing, conferring similar electronic properties to the phenylboronic acid moiety as the dimethylsulfamoyl group.

3. 3-(N,N-Dimethylamino)phenylboronic acid:

  • ¹H NMR: In this analog, the dimethylamino group is directly attached to the phenyl ring. This group is strongly electron-donating, leading to a significant upfield shift of the aromatic protons compared to our target molecule.

  • ¹³C NMR: The aromatic carbons will be more shielded. The C-3 carbon will be significantly upfield due to the strong electron-donating effect of the dimethylamino group.

  • Performance Insight: The differing electronic nature of this compound would lead to distinct reactivity in cross-coupling reactions and different binding affinities in biological applications.

The presence of the electron-withdrawing sulfamoyl group in this compound is anticipated to lower the pKa of the boronic acid. This is a critical feature for applications in affinity chromatography, as it allows for the binding of cis-diols at or near physiological pH.[2]

Field-Proven Insights and Applications

While specific performance data for this compound is not widely published, the broader class of sulfamoyl- and sulfonamide-substituted phenylboronic acids has demonstrated significant utility in several key research areas:

  • Boronate Affinity Chromatography: The introduction of electron-withdrawing groups, such as the sulfamoyl group, lowers the pKa of the phenylboronic acid.[2] This allows for the formation of stable complexes with cis-diol-containing molecules (e.g., sugars, glycoproteins, and catechols) at neutral or even slightly acidic pH, which is advantageous for the stability of many biological samples.[2] This makes these compounds excellent candidates for the development of novel affinity matrices for the separation and purification of biomolecules.[2]

  • Drug Discovery and Development: Sulfonamide-containing boronic acids have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[3] The boronic acid moiety can act as a transition-state analog, binding to the active site of the enzyme. The sulfonamide group can participate in crucial hydrogen bonding interactions within the active site, enhancing binding affinity.[3]

  • Suzuki-Miyaura Cross-Coupling Reactions: Substituted phenylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[4][5] The electronic nature of the substituents on the phenyl ring can influence the reaction rate and yield. The electron-withdrawing sulfamoyl group can impact the transmetalation step of the catalytic cycle.[4]

Experimental Protocol: NMR Data Acquisition

The following protocol provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and similar compounds. The causality behind each experimental choice is explained to ensure scientific integrity.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to obtain high-resolution spectra. The choice of solvent is crucial for dissolution and to avoid signal overlap. Purity is essential to prevent interference from contaminants.

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and its high boiling point.

    • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

    • Visually inspect the solution for any particulate matter. If necessary, filter the solution through a small plug of glass wool into a clean NMR tube.

2. ¹H NMR Spectroscopy:

  • Rationale: Standard ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Parameters (500 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (ns): 16-32. This provides a good signal-to-noise ratio for a sample of this concentration.

    • Relaxation Delay (d1): 2-5 seconds. A sufficient delay ensures complete relaxation of the protons, leading to accurate integration.

    • Spectral Width (sw): -2 to 12 ppm. This range covers the expected chemical shifts for all protons in the molecule.

    • Referencing: Calibrate the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[6]

3. ¹³C NMR Spectroscopy:

  • Rationale: ¹³C NMR provides information on the carbon skeleton of the molecule. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

  • Parameters (125 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (ns): 1024 or more. The low natural abundance of ¹³C requires a larger number of scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0 to 160 ppm. This range encompasses the expected chemical shifts for all carbons.

    • Referencing: Calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[6]

4. 2D NMR Spectroscopy (Optional but Recommended):

  • Rationale: For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

  • COSY: Identifies protons that are coupled to each other (typically through 2-3 bonds).

  • HSQC: Correlates protons directly to the carbons they are attached to.

  • HMBC: Correlates protons to carbons over longer ranges (typically 2-3 bonds), which is crucial for assigning quaternary carbons.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve mix Vortex/Sonicate dissolve->mix filter Filter (if necessary) mix->filter H1_NMR ¹H NMR Acquisition filter->H1_NMR Transfer to Spectrometer C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR process Fourier Transform & Phasing H1_NMR->process NMR_2D 2D NMR (COSY, HSQC, HMBC) C13_NMR->NMR_2D For detailed analysis C13_NMR->process NMR_2D->process assign Assign Signals NMR_2D->assign reference Reference to Solvent Peak process->reference integrate Integration (¹H) reference->integrate reference->assign integrate->assign structure Structural Elucidation assign->structure

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

References

A Senior Application Scientist's Guide to the Synthesis and Validation of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Phenylboronic Acids in Modern Chemistry

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, finding widespread application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their utility primarily stems from their role as key building blocks in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4][5][6] The efficacy and reproducibility of these synthetic endeavors are critically dependent on the purity and structural integrity of the phenylboronic acid starting materials.[7] Consequently, a thorough understanding and validation of their synthesis methods are paramount for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of common synthetic routes to substituted phenylboronic acids and details the essential analytical techniques for their validation. We will delve into the mechanistic nuances of each method, offering field-proven insights to inform your experimental choices and ensure the synthesis of high-quality, reliable reagents.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for a substituted phenylboronic acid is a strategic decision influenced by factors such as the availability of starting materials, functional group tolerance, desired scale, and overall cost-effectiveness. Here, we compare three prevalent methods: the Grignard reagent-based approach, the Miyaura borylation, and direct C-H borylation.

Grignard Reagent-Based Synthesis: A Classic and Cost-Effective Route

The reaction of a Grignard reagent (ArMgX) with a trialkyl borate, followed by acidic hydrolysis, is a long-established and widely used method for preparing phenylboronic acids.[3][8][9] This approach is often favored for its use of readily available and relatively inexpensive starting materials (aryl halides).

Mechanism and Rationale: The core of this method lies in the nucleophilic character of the Grignard reagent, which attacks the electrophilic boron atom of the trialkyl borate. The resulting boronate ester is then hydrolyzed to yield the desired boronic acid. The choice of trialkyl borate (e.g., trimethyl borate or triisopropyl borate) can influence reaction efficiency and ease of purification.

Workflow for Grignard-based Synthesis of Phenylboronic Acid:

A Aryl Halide (Ar-X) C Grignard Reagent (Ar-MgX) A->C in ether/THF B Magnesium (Mg) B->C E Boronate Ester C->E Nucleophilic attack D Trialkyl Borate (B(OR)3) D->E G Phenylboronic Acid (Ar-B(OH)2) E->G Protonation F Acidic Hydrolysis (H3O+) F->G

Caption: Workflow for Grignard-based Phenylboronic Acid Synthesis.

Advantages:

  • Cost-effective: Utilizes readily available and inexpensive starting materials.

  • Scalability: Generally amenable to large-scale synthesis.

Limitations:

  • Functional Group Incompatibility: Grignard reagents are highly reactive and incompatible with acidic protons (e.g., -OH, -NH2, -COOH) and certain electrophilic functional groups (e.g., esters, ketones, nitriles).

  • Harsh Reaction Conditions: Requires anhydrous conditions and can be sensitive to air and moisture.

Miyaura Borylation: A Versatile and Functional Group Tolerant Approach

The palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), is known as the Miyaura borylation reaction.[10] This method has gained immense popularity due to its exceptional functional group tolerance and broad substrate scope.

Mechanism and Rationale: The catalytic cycle, analogous to the Suzuki-Miyaura coupling, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to furnish the boronate ester. The resulting pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid.

Workflow for Miyaura Borylation:

A Aryl Halide/Triflate (Ar-X) D Boronate Ester (Ar-Bpin) A->D B Diboron Reagent (e.g., B2pin2) B->D C Pd Catalyst & Base C->D Cross-coupling F Phenylboronic Acid (Ar-B(OH)2) D->F Optional E Hydrolysis E->F

Caption: General Workflow for Miyaura Borylation.

Advantages:

  • Excellent Functional Group Tolerance: Compatible with a wide range of functional groups that are sensitive to Grignard reagents.

  • Mild Reaction Conditions: Typically proceeds under milder conditions compared to the Grignard method.

  • Broad Substrate Scope: Applicable to a diverse array of aryl and heteroaryl halides and triflates.

Limitations:

  • Cost: Palladium catalysts and diboron reagents can be more expensive than the reagents used in the Grignard method.

  • Catalyst Sensitivity: The catalyst system can be sensitive to impurities and may require careful optimization.

Direct C-H Borylation: An Atom-Economical Strategy

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic esters.[11][12] This approach involves the direct conversion of an aromatic C-H bond to a C-B bond, typically catalyzed by an iridium or rhodium complex.[11]

Mechanism and Rationale: The mechanism generally involves the catalytic activation of a C-H bond by the transition metal center, followed by reaction with a boron-containing reagent. The regioselectivity of the borylation is often governed by steric factors, with the boryl group typically being introduced at the least sterically hindered position.[11] However, directing groups can be employed to achieve ortho-selective borylation.[11][13]

Workflow for Direct C-H Borylation:

A Arene (Ar-H) D Boronate Ester (Ar-Bpin) A->D B Boron Reagent (e.g., HBpin) B->D C Transition Metal Catalyst (e.g., Ir, Rh) C->D C-H Activation F Phenylboronic Acid (Ar-B(OH)2) D->F Optional E Hydrolysis E->F

Caption: General Workflow for Direct C-H Borylation.

Advantages:

  • Atom Economy: Avoids the need for pre-functionalized starting materials like aryl halides, making it a more environmentally friendly approach.

  • Late-Stage Functionalization: Allows for the introduction of a boryl group at a late stage of a synthetic sequence.

Limitations:

  • Regioselectivity: Controlling the regioselectivity can be challenging, often leading to mixtures of isomers, although directing group strategies can mitigate this.[11]

  • Substrate Scope: The reactivity can be sensitive to the electronic properties of the arene.

Quantitative Comparison of Synthesis Methods

ParameterGrignard Reagent MethodMiyaura BorylationDirect C-H Borylation
Typical Yield 60-85%70-95%50-90%
Functional Group Tolerance LowHighModerate to High
Starting Materials Aryl HalidesAryl Halides/TriflatesArenes
Key Reagents Mg, Trialkyl BoratePd catalyst, Diboron reagentIr or Rh catalyst, Boron reagent
Reaction Conditions Anhydrous, often cryogenicMildOften elevated temperatures
Key Byproducts Mg saltsCatalyst residues, base saltsH₂

Validation and Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized substituted phenylboronic acids. A multi-technique approach is highly recommended for comprehensive validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of phenylboronic acids.

  • ¹H and ¹³C NMR: Provide detailed information about the carbon-hydrogen framework of the molecule, confirming the substitution pattern on the phenyl ring.

  • ¹¹B NMR: This technique is particularly informative for boronic acids.[1] The chemical shift of the boron nucleus is sensitive to its coordination environment, allowing for the distinction between the trigonal planar boronic acid (sp²) and the tetrahedral boronate ester (sp³).[1]

Experimental Protocol for ¹¹B NMR:

  • Sample Preparation: Dissolve approximately 10-20 mg of the phenylboronic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a quartz NMR tube to avoid background signals from borosilicate glass.[1]

  • Instrument Parameters: Utilize a high-field NMR spectrometer. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The chemical shift will indicate the hybridization state of the boron atom.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for analyzing a wide range of boronic acids without the need for derivatization.[1][14] It provides both purity information (from the LC chromatogram) and molecular weight confirmation (from the mass spectrum).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Boronic acids are generally not volatile enough for direct GC-MS analysis. Derivatization, typically through silylation to form more volatile esters, is required.[1][15]

Experimental Protocol for LC-MS:

  • Chromatographic System: A UPLC or HPLC system equipped with a C18 column is commonly used.[1][14]

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water containing an additive like ammonium acetate or formic acid to improve ionization.[1][15]

  • Mass Spectrometer: Electrospray ionization (ESI) is a common ionization technique for boronic acids.

  • Data Analysis: The mass spectrum should show the molecular ion ([M+H]⁺ or [M-H]⁻) corresponding to the expected molecular weight of the phenylboronic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse technique for assessing the purity of phenylboronic acids and monitoring the progress of synthesis reactions.[15]

  • Reverse-Phase HPLC (RP-HPLC): This is the most common mode used for the analysis of boronic acids.[15] A C18 column is typically employed with a mobile phase of acetonitrile/water or methanol/water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid.[15]

Experimental Protocol for Purity Analysis by RP-HPLC:

  • Sample Preparation: Prepare a stock solution of the synthesized phenylboronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • HPLC System: Use an HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: The purity is determined by the peak area percentage of the main product peak relative to the total peak area.

Purification and Stability Considerations

Purification: Crude phenylboronic acids can be purified by several methods:

  • Recrystallization: Effective for many solid boronic acids.[16] Common solvents include water, ethyl acetate/hexanes, or toluene.[17]

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from neutral organic impurities. Subsequent acidification regenerates the pure boronic acid.[18]

  • Column Chromatography: Silica gel chromatography can be used, but care must be taken as some boronic acids can degrade on silica.[16]

Stability: Phenylboronic acids can be prone to degradation.

  • Oxidative Instability: They can undergo oxidative deboronation, especially in the presence of reactive oxygen species.[19] Electron-withdrawing groups on the phenyl ring can increase stability.[20]

  • Dehydration: Boronic acids can reversibly form cyclic trimeric anhydrides known as boroxines upon heating or under dehydrating conditions.[8][9] This is often observed during storage and can be reversed by the addition of water.

Conclusion

The synthesis of high-purity substituted phenylboronic acids is a critical enabling step for a multitude of applications in modern chemistry. The choice between Grignard-based synthesis, Miyaura borylation, and direct C-H borylation should be made after careful consideration of the specific substrate, desired scale, and available resources. A robust validation strategy employing a combination of NMR, mass spectrometry, and HPLC is essential to ensure the quality and reliability of these invaluable synthetic building blocks. By understanding the underlying principles and practical considerations outlined in this guide, researchers can confidently and efficiently produce the high-quality phenylboronic acids required for their innovative work.

References

A Senior Application Scientist's Guide to the Characterization of Products from 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of a Versatile Building Block

In modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1] The choice of boronic acid is pivotal, not only for its reactivity but also for the functional handles it installs into the target molecule. 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid is a particularly valuable reagent in this class. The dimethylsulfamoyl group offers a unique combination of properties: it is a strong hydrogen bond acceptor, metabolically robust, and can significantly modulate the physicochemical properties of a molecule, such as solubility and membrane permeability.

When this boronic acid is used in reactions—most commonly Suzuki-Miyaura couplings, but also Chan-Lam aminations or other transformations—the resulting biaryl or substituted amine products require rigorous characterization.[2][3] This is not merely a procedural step; it is a necessary validation of structure, purity, and suitability for downstream applications, from biological screening to materials testing. The presence of the boronic acid moiety in the starting material and its absence in the product, coupled with the spectroscopic signatures of the sulfamoyl group, present unique analytical considerations.

This guide provides an in-depth comparison of the essential characterization techniques for the products of this compound reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Characterization Workflow: A Multi-Technique Approach

A comprehensive characterization strategy does not rely on a single technique. Instead, it employs a logical progression of orthogonal methods to build a complete and unambiguous profile of the synthesized compound. Each technique provides a unique piece of the puzzle, from initial purity assessment to definitive structural elucidation.

G cluster_0 cluster_1 Initial Assessment cluster_3 Definitive Confirmation synthesis Synthesis (e.g., Suzuki-Miyaura Coupling) hplc HPLC / UPLC-MS (Purity, MW Confirmation, Reaction Monitoring) synthesis->hplc Crude Reaction Mixture nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) Connectivity & Functional Groups hplc->nmr Purified Product ms High-Resolution MS (Accurate Mass, Elemental Composition) nmr->ms ftir FTIR Spectroscopy (Functional Group Confirmation) ms->ftir xray X-ray Crystallography (Absolute Structure, Stereochemistry) ftir->xray If single crystal is available G synthesis Synthesis & Purification of Product cryst_screen Crystallization Screening (Vapor diffusion, slow evaporation) synthesis->cryst_screen cryst_opt Optimization of Crystal Growth Conditions cryst_screen->cryst_opt mount Crystal Harvesting & Mounting cryst_opt->mount data_coll X-ray Diffraction Data Collection mount->data_coll process Data Processing (Integration, Scaling) data_coll->process solve Structure Solution & Refinement process->solve validate Validation & Analysis (CIF file generation) solve->validate

References

Navigating Steric Mountains: A Comparative Guide to Palladium Catalysts for Hindered Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a foundational pillar in modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1] However, when faced with sterically demanding substrates, particularly hindered boronic acids, the efficiency of this powerful transformation can be significantly compromised. This guide offers an in-depth comparative analysis of palladium catalyst systems, providing the insights necessary to overcome these synthetic hurdles and successfully construct sterically congested biaryl scaffolds.

The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Steric hindrance, especially from ortho-substituents on the boronic acid, can impede the crucial transmetalation step where the organic moiety is transferred from boron to the palladium center.[3] This can lead to sluggish reactions, low yields, and the formation of undesired byproducts.

To address this, significant advancements in ligand and catalyst design have led to the development of highly active and sterically tolerant palladium systems. These catalysts are engineered to facilitate the coupling of even the most challenging substrates, including di-, tri-, and tetra-ortho-substituted biaryls.[4]

A Comparative Look at High-Performance Palladium Catalysts

The choice of the palladium catalyst is paramount for achieving high yields and reaction efficiency with hindered boronic acids.[5] Traditional catalysts like Pd(PPh₃)₄ often prove inadequate for these challenging transformations.[6] Modern catalyst systems, featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have revolutionized the field.[6][7]

Data-Driven Comparison of Catalyst Performance

The following table summarizes the performance of several classes of palladium catalysts in Suzuki-Miyaura couplings involving sterically hindered boronic acids. This data, compiled from various literature sources, serves as a guide to catalyst selection for challenging coupling reactions.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Buchwald Palladacycles (G2, G3, G4) XPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane, THFRT - 1101 - 24>90Highly effective for a broad range of hindered substrates, including aryl chlorides. Precatalysts offer excellent stability and ease of use.[8]
PEPPSI Catalysts (e.g., PEPPSI-IPr) IPr (NHC)K₂CO₃, t-BuOKDioxane, THF, iPrOH60 - 8012 - 15>85Robust and versatile for various hindered substrates.[9][10] Known for high efficiency and functional group tolerance.[11]
Custom NHC-Pd Complexes Acenaphtho-imidazolylidenet-BuOKDioxaneRT - 801 - 12>95Can achieve excellent yields with very low catalyst loadings (as low as 0.05 mol%).[4]
Pd₂(dba)₃ with Bulky Phosphines P(t-Bu)₃, AntPhosK₃PO₄Toluene, DioxaneRT - 14012 - 2460 - 95Effective for extremely sterically demanding couplings.[5][12]
Pd(OAc)₂ with Bulky Phosphines PCy₃, SPhosK₃PO₄Toluene, Dioxane100 - 11012 - 2470 - 99A versatile and cost-effective system, but ligand choice is critical for success with hindered substrates.[12]

Note: The presented data is illustrative and compiled from various studies with differing substrates and conditions. It should be used as a qualitative guide for catalyst selection.

Mechanistic Insights and Catalyst Design Philosophy

The success of modern palladium catalysts in overcoming steric challenges lies in the intelligent design of their ancillary ligands.

  • Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands): Ligands like XPhos and SPhos possess bulky biaryl backbones that create a sterically demanding environment around the palladium center.[6] This promotes the reductive elimination step and prevents catalyst deactivation. Their electron-rich nature facilitates the initial oxidative addition of the aryl halide.[7]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable bonds with palladium.[7] This stability translates to higher catalyst turnover numbers and frequencies. The steric bulk of the NHC ligand can be tuned to effectively couple hindered substrates.[4]

  • Palladacycle Precatalysts: Buchwald and other palladacycle precatalysts are air- and moisture-stable, making them user-friendly.[7][8] They readily generate the active Pd(0) species in situ under mild conditions, often with weak bases, allowing for faster reactions and lower catalyst loadings.[8]

  • PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilized by Inhibition) Catalysts: These NHC-palladium complexes are known for their high stability and activity. The pyridine ligand is easily displaced during the catalytic cycle, leading to a highly reactive catalytic species.[13]

Experimental Workflow and Protocols

To provide a practical context, a detailed experimental protocol for a representative Suzuki-Miyaura coupling of a hindered boronic acid is outlined below.

General Protocol for Suzuki-Miyaura Coupling of a Hindered Arylboronic Acid with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Hindered arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide, hindered arylboronic acid, and base.

  • Catalyst Addition: Add the palladium precatalyst to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for catalyst screening.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OR)3- M+ Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'B(OH)2 + Base Ar'B(OH)2 + Base Ar'B(OR)3- Ar'B(OR)3- M+ Ar'B(OH)2 + Base->Ar'B(OR)3- ArX Ar-X Catalyst_Screening_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Define Substrates Define Substrates Select Catalysts Select Catalysts Define Substrates->Select Catalysts Select Solvents & Bases Select Solvents & Bases Select Catalysts->Select Solvents & Bases Parallel Reactions Parallel Reactions Select Solvents & Bases->Parallel Reactions Monitor Progress Monitor Progress Parallel Reactions->Monitor Progress LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Monitor Progress->LC-MS/GC-MS Analysis Determine Yields Determine Yields LC-MS/GC-MS Analysis->Determine Yields Identify Optimal Conditions Identify Optimal Conditions Determine Yields->Identify Optimal Conditions

References

The Kinetics of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid in Suzuki-Miyaura Couplings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals. The choice of boronic acid is critical to the success of these reactions, influencing not only the final product but also the reaction kinetics and overall process efficiency. This guide provides an in-depth analysis of the reaction kinetics for couplings involving 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid, offering a comparative perspective against other electronically diverse phenylboronic acids. We will delve into the mechanistic underpinnings, the influence of catalyst systems, and provide actionable experimental protocols for kinetic analysis.

The Suzuki-Miyaura Catalytic Cycle: A Quick Refresher

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The nature of the substituents on both the organohalide and the boronic acid can significantly impact the rate of each of these steps, thereby altering the overall reaction kinetics.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Electronic Influence of the 3-[(N,N-Dimethylsulfamoyl)amino] Group

The this compound possesses a sulfonamide group at the meta position. The sulfonamide group is generally considered to be electron-withdrawing, which can influence the nucleophilicity of the boronic acid and its reactivity in the transmetalation step.

Comparative Analysis with Other Substituted Phenylboronic Acids:

While direct, side-by-side kinetic studies for this compound are not extensively reported in the literature, we can infer its behavior by comparing it with other phenylboronic acids bearing electron-donating and electron-withdrawing groups. Generally, electron-donating groups on the boronic acid enhance the rate of transmetalation, while electron-withdrawing groups can slow it down.[2][3]

Boronic AcidSubstituent at meta-positionElectronic NatureExpected Relative Rate of Transmetalation
3-Methoxyphenylboronic acid-OCH₃Electron-donatingFaster
3-Methylphenylboronic acid-CH₃Weakly electron-donatingSlightly faster
Phenylboronic acid-HNeutralBaseline
This compound -NHSO₂(CH₃)₂ Electron-withdrawing Slower
3-(Trifluoromethyl)phenylboronic acid-CF₃Strongly electron-withdrawingSlower

Table 1. Predicted relative rates of transmetalation for various meta-substituted phenylboronic acids in Suzuki-Miyaura coupling.

It is important to note that while the electron-withdrawing nature of the sulfonamide group might decrease the intrinsic nucleophilicity of the arylboronic acid, the overall reaction kinetics are a complex interplay of factors including the specific catalyst, ligand, base, and solvent used.[4]

Catalyst System Selection: Palladium vs. Nickel

Both palladium and nickel catalysts are widely used for Suzuki-Miyaura couplings. The choice between them can significantly impact the reaction kinetics and substrate scope.

Palladium Catalysts:

Palladium complexes, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, are the most common choice for Suzuki-Miyaura reactions.[5] They offer a good balance of reactivity and functional group tolerance. For substrates like this compound, a well-chosen palladium catalyst system can overcome the potential deactivation caused by the electron-withdrawing group.

Nickel Catalysts:

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium. They are particularly effective for coupling challenging substrates, including aryl chlorides and those with coordinating functional groups.[6] For a sulfonamide-containing boronic acid, a nickel-based system might offer advantages in terms of reaction speed and efficiency.

Catalyst_Comparison cluster_0 Palladium-Catalyzed Coupling cluster_1 Nickel-Catalyzed Coupling Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Pd_Ligand Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHCs) Pd_Catalyst->Pd_Ligand Pd_Advantages Advantages: - Broad substrate scope - High functional group tolerance - Well-established Pd_Catalyst->Pd_Advantages Product Biaryl Product Pd_Catalyst->Product Ni_Catalyst Nickel Catalyst (e.g., NiCl₂(dme)) Ni_Ligand Phosphine or NHC Ligand Ni_Catalyst->Ni_Ligand Ni_Advantages Advantages: - Cost-effective - High reactivity for challenging substrates - Can activate C-O bonds Ni_Catalyst->Ni_Advantages Ni_Catalyst->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Pd_Catalyst Aryl_Halide->Ni_Catalyst Boronic_Acid This compound Boronic_Acid->Pd_Catalyst Boronic_Acid->Ni_Catalyst

Caption: Comparison of Palladium and Nickel catalyst systems.

Experimental Protocols for Kinetic Analysis

To quantitatively assess the reaction kinetics of couplings involving this compound, a systematic experimental approach is required. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for monitoring reaction progress.[7][8]

Protocol 1: Reaction Monitoring by HPLC

This protocol outlines a general procedure for monitoring a Suzuki-Miyaura coupling reaction using HPLC.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if required)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Internal standard (e.g., biphenyl, naphthalene)

  • Quenching solution (e.g., acetonitrile with a small amount of acid)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide, boronic acid, catalyst, ligand (if applicable), base, and internal standard in a reaction vessel equipped with a stir bar.

  • Initiation: Add the degassed solvent to the reaction vessel and begin stirring at the desired temperature. Start a timer to mark the beginning of the reaction (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a known volume of the quenching solution. This will stop the catalytic cycle.

  • Analysis: Analyze the quenched samples by HPLC. The concentration of the starting materials and product can be determined by integrating the respective peaks and comparing them to the internal standard.

  • Data Analysis: Plot the concentration of the product or the consumption of the starting material as a function of time to obtain the reaction profile and determine the initial reaction rate.

HPLC_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Initiate 2. Initiate Reaction (Add Solvent, Heat) Setup->Initiate Sample 3. Timed Sampling (Aliquots) Initiate->Sample Quench 4. Quench Reaction Sample->Quench Analyze 5. HPLC Analysis Quench->Analyze Data 6. Data Plotting & Kinetic Analysis Analyze->Data

Caption: Workflow for monitoring reaction kinetics using HPLC.

Conclusion and Future Outlook

The kinetic behavior of this compound in Suzuki-Miyaura couplings is governed by the electron-withdrawing nature of the sulfonamide substituent, which is expected to result in slower reaction rates compared to electron-rich or neutral phenylboronic acids. However, the judicious selection of a highly active palladium or nickel catalyst system, along with optimized reaction conditions, can effectively promote efficient cross-coupling.

The protocols provided herein offer a robust framework for researchers to conduct their own kinetic analyses, enabling a deeper understanding of the reaction dynamics and facilitating the development of more efficient and scalable synthetic routes. Further high-throughput screening experiments would be invaluable for rapidly identifying optimal catalyst-ligand-base combinations for this specific boronic acid and its coupling partners, ultimately accelerating the discovery and development of novel chemical entities.

References

A Comparative Guide to the Structural Landscape of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to predicting its biological activity and optimizing its properties. This guide provides a comparative analysis of the X-ray crystallography data for derivatives of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid and its close analogs. While crystallographic data for the exact title compound is not publicly available, this guide leverages data from structurally related compounds to provide valuable insights into its likely solid-state conformation and intermolecular interactions. By examining key structural features and their implications, we aim to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a versatile class of compounds with wide-ranging applications in organic synthesis, sensor technology, and importantly, medicinal chemistry. Their ability to form reversible covalent bonds with diols and specific amino acid residues has made them attractive pharmacophores for targeting enzymes such as serine proteases and β-lactamases. The substituent at the meta-position of the phenyl ring plays a crucial role in modulating the electronic properties, binding affinity, and pharmacokinetic profile of these molecules. The this compound scaffold, in particular, combines the boronic acid warhead with a sulfonamide group, a well-established motif in numerous therapeutic agents.

Comparative Crystallographic Analysis

In the absence of a crystal structure for this compound, we can infer its structural characteristics by comparing the crystallographic data of its parent amine, 3-aminophenylboronic acid, and more complex sulfonamide-containing phenylboronic acids that have been studied as enzyme inhibitors.

The Parent Scaffold: 3-Aminophenylboronic Acid Monohydrate

The crystal structure of 3-aminophenylboronic acid monohydrate provides a fundamental reference point. In the solid state, the molecule is nearly planar and participates in an extensive network of hydrogen bonds.[1] The boronic acid groups form inversion dimers through O—H···O hydrogen bonds. These dimers are further linked by water molecules and N—H···O interactions, creating a stable three-dimensional lattice.[1] This propensity for strong hydrogen bonding is a key feature that likely influences the solubility and crystal packing of its derivatives.

Parameter3-Aminophenylboronic acid monohydrate[1]
Formula C₆H₈BNO₂·H₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.1211(8)
b (Å) 13.8548(15)
c (Å) 7.8475(8)
β (°) 100.663(2)
Volume (ų) 760.88(14)
Analogs in a Biological Context: Sulfonamide Boronic Acids as β-Lactamase Inhibitors

More complex derivatives, where the amino group is part of a sulfonamide linkage, have been co-crystallized with enzymes, offering invaluable insights into their bioactive conformations. Studies on a series of sulfonamide boronic acids as inhibitors of AmpC β-lactamase reveal crucial structure-activity relationships dictated by their three-dimensional structures.[2][3]

X-ray crystal structures of these inhibitors bound to AmpC show that the sulfonamide moiety significantly influences the binding mode compared to analogous carboxamides.[2] The geometry and polarity of the sulfonamide group lead to a different set of interactions within the enzyme's active site. For instance, the sulfonamide nitrogen can engage in dipole-quadrupole interactions with aromatic residues like Tyr221.[4]

CompoundPDB IDResolution (Å)Key Interactions
Sulfonamide Boronic Acid 4 2YPQ1.60Covalent bond with Ser64; H-bonds with active site residues.[2]
Sulfonamide Boronic Acid 9 2YPS1.80Similar to compound 4 with altered solvent network.[2]
Sulfonamide Boronic Acid 17 2YPT1.75Demonstrates conformational flexibility within the active site.[2]

These structures consistently show the boronic acid forming a reversible covalent bond with the catalytic serine residue (Ser64) of the enzyme, mimicking the tetrahedral transition state of β-lactam hydrolysis.[2][4] The phenyl ring and its substituents then orient themselves within the active site to maximize favorable interactions.

Experimental Protocols: A Guide to Small Molecule X-ray Crystallography

For researchers aiming to obtain crystal structures of their own this compound derivatives, the following provides a generalized workflow.

Crystallization
  • Material Purity: Start with highly pure (>98%) material. Impurities can significantly hinder crystal growth.

  • Solvent Screening: Screen a wide range of solvents and solvent mixtures (e.g., methanol, ethanol, acetonitrile, water, and their combinations).

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant. .

    • Cooling: Slowly cool a saturated solution of the compound.

Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray Diffraction: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Data is typically collected at cryogenic temperatures (around 100 K) to minimize radiation damage.

  • Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density and refined against the experimental data to obtain the final crystal structure.

Visualizing the Workflow and Structural Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_0 Small Molecule Crystallography Workflow synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization High Purity Compound diffraction X-ray Diffraction crystallization->diffraction Single Crystal data_processing Data Processing diffraction->data_processing Diffraction Pattern structure_solution Structure Solution & Refinement data_processing->structure_solution Reflection Data analysis Structural Analysis structure_solution->analysis 3D Atomic Model

Caption: A generalized workflow for small molecule X-ray crystallography.

G cluster_1 Structural Features and Biological Activity boronic_acid Boronic Acid Moiety bioactive_conformation Bioactive Conformation boronic_acid->bioactive_conformation Covalent Bonding sulfonamide Sulfonamide Group sulfonamide->bioactive_conformation H-Bonding & Polarity substituents Other Substituents substituents->bioactive_conformation Steric & Electronic Effects crystal_packing Crystal Packing & Polymorphism biological_activity Biological Activity crystal_packing->biological_activity Solubility & Stability bioactive_conformation->biological_activity Target Binding Affinity

Caption: Relationship between molecular structure and biological performance.

Conclusion and Future Directions

While the crystal structure of this compound remains to be determined, a comparative analysis of its structural analogs provides a strong foundation for understanding its potential solid-state properties and bioactive conformation. The propensity for hydrogen bonding, inherited from the 3-aminophenylboronic acid core, combined with the distinct electronic and geometric features of the sulfonamide group, suggests a rich and complex structural landscape.

The crystallographic data from related enzyme inhibitors underscore the importance of the sulfonamide moiety in directing specific interactions within a biological target. For researchers working with this class of compounds, obtaining single-crystal X-ray diffraction data is a critical step in rational drug design. The experimental workflow outlined in this guide provides a roadmap for achieving this goal. Future crystallographic studies on the title compound and its derivatives will undoubtedly provide deeper insights and accelerate the development of novel therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid (CAS No. 277295-50-8). Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Hazard Profile and Immediate Precautions

Before initiating any disposal process, it is imperative to understand the hazard profile of the compound and utilize the appropriate Personal Protective Equipment (PPE). While specific toxicity data for this exact compound is limited, boronic acids as a class, and related phenylboronic acid derivatives, are known to be irritants and can be harmful if swallowed or inhaled.[1][2]

Essential PPE includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[1]

  • Protective Clothing: A lab coat or chemical-resistant apron to prevent skin contact.[3]

  • Respiratory Protection: If handling the compound as a fine powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[3]

All handling and disposal activities must be conducted within a certified chemical fume hood to minimize inhalation risk.[3] An emergency eyewash station and safety shower must be readily accessible.

The Core Principle: Hazardous Waste Management

The foundational principle for disposing of this compound is to treat it as hazardous chemical waste . This approach is mandated by federal and local regulations established by bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5] The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to regulate hazardous waste from its generation to its final disposal—a concept known as "cradle to grave" management.[6]

Why is this classification necessary?

  • Environmental Protection: Improper disposal, such as pouring the chemical down the drain, can introduce it into the water supply, where it can harm aquatic life and disrupt ecosystems.[1][7]

  • Preventing Unintended Reactions: Mixing boronic acids with incompatible waste streams can lead to dangerous and unpredictable chemical reactions.[3] Segregating chemical waste is a primary tenet of laboratory safety.[4]

  • Regulatory Compliance: Laboratories are classified as hazardous waste generators and are subject to stringent regulations.[6][8] Failure to comply can result in significant fines and penalties.[7]

Your institution's Chemical Hygiene Plan (CHP) is the definitive guide for laboratory-specific procedures and must be consulted.[9][10][11]

Step-by-Step Disposal Protocol

This protocol outlines the systematic process for safely collecting, storing, and preparing the compound for final disposal by a licensed professional service.

Step 1: Waste Characterization and Segregation

  • Isolate the Waste: Collect waste containing this compound in a dedicated waste container. Do not mix it with other chemical waste streams, such as solvents, acids, or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][12]

Step 2: Containerization

  • Select a Compatible Container: Use a chemically compatible container, typically made of high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw-top cap.[3][6] For liquid waste, ensure the container is designed to hold liquids.[6]

  • Labeling: This is a critical step for safety and compliance. The label must be clear, durable, and contain the following information:

    • The words "HAZARDOUS WASTE ".[12]

    • The full chemical name: "This compound ".[12]

    • Any known hazards (e.g., "Irritant," "Harmful if Swallowed").[12]

    • For solutions, list all components, including solvents and their approximate concentrations.

Step 3: Accumulation and Storage

  • Keep Containers Closed: Waste containers must remain sealed at all times except when adding waste.[6] This is one of the most common EPA violations and is crucial for preventing spills and the release of vapors.[6]

  • Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[3] This area should be well-ventilated and away from sources of ignition or incompatible materials.[4]

  • Secondary Containment: It is best practice to place the waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Arranging for Final Disposal

  • Professional Disposal: The final step is to arrange for the collection of the waste by your institution's EHS department or a certified hazardous waste disposal company.[5][12] These professionals are equipped to transport and dispose of the chemical in accordance with all federal, state, and local regulations.[13]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions during the waste disposal process, ensuring safety and compliance at each stage.

G cluster_0 Initial Handling cluster_1 Containerization cluster_2 Storage & Final Disposal start Waste Generation (Solid, Liquid, or Contaminated Labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 characterize Characterize as Hazardous Waste ppe->characterize Step 2 segregate Segregate from Other Waste Streams characterize->segregate Step 3 container Select Compatible, Sealable Container segregate->container Step 4 labeling Label Container: 'Hazardous Waste' + Full Chemical Name + Hazards container->labeling Step 5 storage Store in Designated Satellite Accumulation Area labeling->storage Step 6 closed Keep Container Securely Closed Except When Adding Waste storage->closed Step 7 end Arrange Pickup by Certified Hazardous Waste Vendor closed->end Step 8

Caption: Logical workflow for the proper disposal of this compound.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited:

  • DO NOT dispose of this chemical down the drain.[3]

  • DO NOT place this chemical in the regular trash.[12]

  • DO NOT mix this chemical with other waste streams unless explicitly authorized by your EHS department.[3][4]

  • DO NOT attempt to neutralize the chemical waste unless you have a specific, validated protocol approved by your institution's EHS department. While some simple boronic acids can be neutralized with a mild base, this is not a recommended general practice and should only be performed by trained personnel with explicit permission.[7][12]

Regulatory Compliance Summary

The following table summarizes key regulatory and best-practice principles for managing this hazardous waste stream.

Compliance Area Requirement / Best Practice Primary Authority/Rationale
Waste Determination Assume all chemical waste is hazardous unless proven otherwise.[6]EPA (RCRA), Institutional Policy
Container Labeling Must include "Hazardous Waste," full chemical name, and associated hazards.[12]EPA, OSHA
Container Management Containers must be compatible, in good condition, and kept closed.[6]EPA
Waste Segregation Incompatible materials must be stored separately.[4][5]EPA, Chemical Safety
Personnel Training All personnel handling hazardous waste must receive regular training.[8][9]OSHA, EPA
Disposal Vendor Must use a licensed and certified hazardous waste disposal facility.[5][12]EPA, DOT

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate risks.

  • Alert and Evacuate: Alert personnel in the immediate area and restrict access.[3]

  • Assess the Spill: If the spill is large or involves other hazardous materials, contact your institution's emergency response team immediately.

  • Use Spill Kit: For small, manageable spills, use a chemical spill kit.

    • Solid Spills: Carefully sweep or scoop the solid material into a designated hazardous waste container. Avoid creating dust.[14]

    • Liquid Spills: Use an inert absorbent material, such as vermiculite or sand, to absorb the liquid.[3] Work from the outside of the spill inward.

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies (e.g., gloves, wipes) into a sealed and labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

  • Report: Report the incident to your supervisor and your institution's EHS department, as required by your Chemical Hygiene Plan.[3]

References

Personal protective equipment for handling 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid

In the landscape of modern drug discovery and organic synthesis, boronic acids are indispensable building blocks, pivotal in constructing complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1] Among these, this compound stands out for its specific applications. However, its utility is matched by the imperative for meticulous handling to ensure the safety of laboratory personnel. This guide provides a procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and a deep understanding of its chemical nature.

Understanding the Risks: Hazard Profile

Before any laboratory work commences, a thorough understanding of the compound's hazard profile is essential. The Safety Data Sheet (SDS) for this compound clearly outlines its primary hazards:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes, and avoiding the inhalation of dust or aerosols.

Core Principle: Engineering Controls as the First Line of Defense

Personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary method of exposure control should always be robust engineering controls. All operations involving this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[3][4] This ensures that any dust or vapors generated are effectively contained and exhausted, minimizing the risk of inhalation. Furthermore, an eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[3][5]

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE is dictated by the specific task being performed and the associated risk of exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical safety goggles and a full-face shieldChemical-resistant gloves (e.g., nitrile)Fully buttoned laboratory coatNIOSH-approved respirator (e.g., N95 dust mask)[5]
In-Solution Handling (e.g., reaction setup, workup) Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Fully buttoned laboratory coatNot typically required if performed in a fume hood
Purification (e.g., chromatography, crystallization) Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Fully buttoned laboratory coatNot typically required if performed in a fume hood
Step-by-Step Guidance on PPE Usage

1. Eye and Face Protection:

  • Rationale: The compound is classified as causing serious eye irritation.[2] Direct contact of even a small amount of dust or a splash of a solution could result in significant injury.

  • Protocol:

    • Always wear chemical safety goggles that provide a complete seal around the eyes.[3]

    • When handling the solid compound outside of a glovebox, especially during weighing where dust generation is likely, supplement goggles with a full-face shield for an added layer of protection.[3]

2. Hand Protection:

  • Rationale: To prevent skin contact and subsequent irritation, as indicated by the H315 hazard statement.[2]

  • Protocol:

    • Wear chemical-resistant gloves, such as nitrile, at all times when handling the compound or its containers.[5][6]

    • Before use, inspect gloves for any signs of degradation or perforation.

    • If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly with soap and water.[7] Dispose of contaminated gloves as hazardous waste.[8]

3. Body Protection:

  • Rationale: To protect the skin on the arms and body from accidental spills or splashes.

  • Protocol:

    • A fully buttoned, flame-resistant laboratory coat should be worn at all times.[5]

    • Ensure that long pants and closed-toe shoes are worn to cover any exposed skin on the lower body.[5]

4. Respiratory Protection:

  • Rationale: The compound may cause respiratory irritation upon inhalation of dust particles.[2]

  • Protocol:

    • When handling the solid compound, especially during weighing and transfer operations that could generate dust, a NIOSH-approved respirator, such as an N95 dust mask, is required.[5]

    • All respirator use should be in accordance with your institution's respiratory protection program, which includes proper fit-testing and training.

Operational and Disposal Plans: Ensuring a Safe Workflow

A safe laboratory environment is maintained not only by what you wear, but also by how you work and manage waste.

Experimental Workflow for Safe Handling

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan: A Commitment to Environmental and Personal Safety

Due to the lack of specific regulatory guidelines for this particular boronic acid, it should be treated as hazardous chemical waste.[8]

1. Waste Segregation:

  • Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

  • All items that come into contact with the compound, including gloves, weigh boats, and contaminated paper towels, must be disposed of as solid hazardous waste.[3]

2. Containerization:

  • Collect all solid and liquid waste containing this compound in a chemically compatible, sealable container.[8]

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name, and any known hazards (e.g., "Irritant").[8]

3. Disposal Protocol:

  • Never dispose of this compound down the drain.[8][9] While some simple boric acids in small, dilute quantities may be approved for drain disposal by local authorities after neutralization, this is not a recommended general practice and should only be done with explicit permission.[8][10][11]

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • Arrange for pickup and disposal by a certified hazardous waste management facility, following all institutional and local regulations.[8]

By adhering to these stringent safety protocols, researchers can confidently and safely utilize this compound in their work, advancing scientific discovery while prioritizing personal and environmental well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid
Reactant of Route 2
Reactant of Route 2
3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.